molecular formula C6H5NS B2862708 5-Ethynyl-3-methyl-1,2-thiazole CAS No. 1881560-78-6

5-Ethynyl-3-methyl-1,2-thiazole

Cat. No.: B2862708
CAS No.: 1881560-78-6
M. Wt: 123.17
InChI Key: RXPYABJXNBQICQ-UHFFFAOYSA-N
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Description

5-Ethynyl-3-methyl-1,2-thiazole (CAS 1881560-78-6) is a high-purity chemical building block for research and development. This compound features the 1,2-thiazole (isothiazole) ring system substituted with an ethynyl group and a methyl group . Its molecular formula is C6H5NS, with an average mass of 123.173 g/mol and a monoisotopic mass of 123.014270 Da . The presence of both an ethynyl group and a heterocyclic core makes this compound a valuable synthon in various applications, including medicinal chemistry, materials science, and chemical biology. It is particularly useful in metal-catalyzed coupling reactions, such as the Cu(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), for creating more complex molecular architectures. Researchers can use it as a key intermediate in the synthesis of potential pharmaceutical agents, ligands, and functional materials. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethynyl-3-methyl-1,2-thiazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NS/c1-3-6-4-5(2)7-8-6/h1,4H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXPYABJXNBQICQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NSC(=C1)C#C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chemical structure and properties of 5-Ethynyl-3-methyl-1,2-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Scaffold Architecture, Synthetic Protocols, and Pharmacological Utility

Part 1: Executive Summary

5-Ethynyl-3-methyl-1,2-thiazole (also designated as 5-ethynyl-3-methylisothiazole) represents a high-value heterocyclic scaffold in modern medicinal chemistry. Distinct from its 1,3-thiazole isomer—widely recognized in mGluR5 antagonists like MTEP—this 1,2-thiazole (isothiazole) congener offers a unique electronic profile due to the presence of the labile nitrogen-sulfur (N–S) bond.

This guide serves as a definitive technical resource for researchers utilizing this scaffold. It addresses the critical challenge of the isothiazole ring's sensitivity to reductive cleavage while maximizing the utility of the C5-ethynyl handle for "Click" chemistry (CuAAC) and Sonogashira cross-couplings. By leveraging the 5-ethynyl motif, researchers can access novel bioisosteric space, modulating lipophilicity (LogP) and metabolic stability in fragment-based drug discovery (FBDD).

Part 2: Chemical Structure & Electronic Properties
1. Structural Analysis

The isothiazole ring is a five-membered aromatic heterocycle containing adjacent sulfur and nitrogen atoms. The 3-methyl and 5-ethynyl substitutions create a polarized electronic environment distinct from thiophene or 1,3-thiazole.

FeatureDescriptionImpact on Reactivity
Core System 1,2-Thiazole (Isothiazole)Aromatic, but less stable than 1,3-thiazole due to the weak N–S bond (bond energy ~50-60 kcal/mol).
N–S Bond Adjacent heteroatomsSusceptible to reductive cleavage (e.g., Raney Ni, reducing metals) to form enaminothiones.
C-5 Position Attached to SulfurThe most acidic ring position (

of unsubstituted H is ~29). Highly reactive toward lithiation.
Ethynyl Group Terminal Alkyne (

)
Provides a handle for cycloadditions (Click chemistry) and Pd-catalyzed couplings.
3-Methyl Group Adjacent to NitrogenWeak electron donor; sterically protects the N-atom from bulky electrophiles.
2. Computed Physicochemical Properties

Values are predicted based on structure-activity relationship (SAR) models for isothiazole derivatives.

  • Molecular Formula:

    
    
    
  • Molecular Weight: 123.18 g/mol

  • Predicted LogP: ~1.8 – 2.1 (More lipophilic than imidazole, comparable to thiophene).

  • Topological Polar Surface Area (TPSA): ~28 Ų (Favorable for CNS penetration).

  • H-Bond Donors/Acceptors: 0 / 2 (N and S lone pairs).

Part 3: Synthetic Protocols

The synthesis of 5-ethynyl-3-methyl-1,2-thiazole relies on the robust Sonogashira coupling of a 5-halo-precursor. While direct lithiation of 3-methylisothiazole is possible, it carries a high risk of ring fragmentation. The protocol below prioritizes the use of the stable 5-bromo-3-methylisothiazole (CAS 20493-60-1).

Workflow Diagram: Synthesis & Reactivity

Synthesis Start 3-Methylisothiazole (CAS 693-92-5) Bromination Bromination (NBS or Br2/AcOH) Start->Bromination Electrophilic Sub. RingOpen RISK: Ring Cleavage (if Lithiated > -78°C) Start->RingOpen n-BuLi (unsafe) Precursor 5-Bromo-3-methylisothiazole (CAS 20493-60-1) Bromination->Precursor Coupling Sonogashira Coupling (TMS-Acetylene, Pd cat.) Precursor->Coupling Pd(PPh3)2Cl2, CuI Intermediate TMS-Protected Alkyne Coupling->Intermediate Deprotection Desilylation (K2CO3/MeOH) Intermediate->Deprotection Product 5-Ethynyl-3-methyl-1,2-thiazole Deprotection->Product

Caption: Synthetic pathway emphasizing the robust bromination-coupling route over risky direct lithiation.

Detailed Protocol: Sonogashira Coupling Route

Step 1: Preparation of 5-Bromo-3-methylisothiazole Note: This compound is commercially available (CAS 20493-60-1). If synthesis is required:

  • Reagents: 3-Methylisothiazole (1.0 eq), N-Bromosuccinimide (NBS, 1.1 eq), DMF.

  • Conditions: Stir at room temperature for 12–24 hours.

  • Purification: Dilute with water, extract with EtOAc. The 5-bromo isomer is favored due to the directing effect of the sulfur atom.

Step 2: Sonogashira Coupling

  • Setup: In a flame-dried Schlenk flask, dissolve 5-bromo-3-methylisothiazole (1.0 eq) in anhydrous THF/Et3N (3:1 ratio).

  • Catalyst Loading: Add

    
     (5 mol%) and CuI (2 mol%). Sparge with argon for 10 minutes.
    
  • Addition: Dropwise add Trimethylsilylacetylene (TMS-acetylene) (1.2 eq).

  • Reaction: Heat to 50°C for 4–6 hours. Monitor by TLC (formation of a highly non-polar spot).

  • Workup: Filter through a celite pad, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).

Step 3: Deprotection (Desilylation)

  • Reaction: Dissolve the TMS-intermediate in MeOH. Add

    
     (1.5 eq).
    
  • Conditions: Stir at 0°C to RT for 1 hour. Note: Avoid prolonged exposure to strong base to prevent degradation of the isothiazole ring.

  • Isolation: Neutralize carefully with dilute HCl (pH ~7), extract with DCM, and concentrate at low temperature (<30°C) to avoid polymerization of the terminal alkyne.

Part 4: Reactivity & Applications
1. Click Chemistry (CuAAC)

The terminal ethynyl group is an ideal partner for Copper-Catalyzed Azide-Alkyne Cycloaddition.

  • Reaction: 5-Ethynyl-3-methylisothiazole +

    
    
    
    
    
    1,4-disubstituted-1,2,3-triazole.
  • Utility: This generates a bi-heterocyclic scaffold (Isothiazole-Triazole) often used to link pharmacophores in PROTACs or to probe binding pockets requiring rigid linear spacers.

2. Isothiazole Ring Stability
  • Oxidative Stability: The ring is generally stable to air and mild oxidants.

  • Reductive Instability: Crucial Warning. Avoid using reducing agents like Raney Nickel,

    
    , or dissolving metals (
    
    
    
    ). These will cleave the N–S bond, destroying the aromatic system and yielding acyclic enaminothiones [1, 2].
3. Pharmacological Relevance
  • Bioisosterism: The 3-methyl-5-ethynylisothiazole motif is a bioisostere for:

    • 3-Methyl-5-ethynylpyridine: Common in mGluR5 antagonists (e.g., MPEP analogues).

    • 2-Methyl-4-ethynylthiazole: Found in MTEP.

  • Differentiation: Replacing a thiazole (MTEP) with an isothiazole alters the vector of the ethynyl group and the H-bond accepting capability of the nitrogen, potentially improving selectivity against off-targets like CYP450 enzymes.

Part 5: Safety & Handling
Hazard ClassPrecaution
Terminal Alkyne Potential for polymerization. Store neat oil at -20°C. Avoid heavy metal salts (Ag, Hg) which form explosive acetylides.
Isothiazole Potential skin sensitizer (analogous to methylisothiazolinone). Use gloves and work in a fume hood.
Ring Cleavage Reaction with strong nucleophiles or reducing agents can release sulfur species; ensure proper waste disposal.
References
  • Vicencio, M., et al. "Lithiation of five-membered heteroaromatic compounds: The methyl substituted 1,2-azoles." Canadian Journal of Chemistry, vol. 48, no.[1] 13, 1970, pp. 2006-2015.[1] Link

  • PubChem. "5-Bromo-3-methylisothiazole (CAS 20493-60-1)."[2] National Library of Medicine. Link

  • Matrix Fine Chemicals. "5-Amino-3-methylisothiazole Hydrochloride (CAS 52547-00-9)."[3] Chemical Catalog. Link

  • Sigma-Aldrich. "3-Methylisothiazole (CAS 693-92-5) Product Sheet." Link

Sources

5-Ethynyl-3-methyl-1,2-thiazole molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

CAS Registry Number: 1881560-78-6 Chemical Family: Isothiazoles / Terminal Alkynes Primary Application: Fragment-Based Drug Discovery (FBDD), mGluR5 Negative Allosteric Modulation, Click Chemistry Synthon

Executive Summary

5-Ethynyl-3-methyl-1,2-thiazole (also known as 5-ethynyl-3-methylisothiazole) is a specialized heteroaromatic building block characterized by a 1,2-thiazole (isothiazole) core substituted with a methyl group at the C3 position and a terminal ethynyl moiety at the C5 position.[1][2]

This molecule serves as a critical pharmacophore in the development of Negative Allosteric Modulators (NAMs) for the metabotropic glutamate receptor subtype 5 (mGluR5). Its structural rigidity and electronic profile allow it to mimic the acetylene linkers found in potent antagonists like MTEP and MPEP , while the isothiazole ring offers distinct metabolic stability and hydrogen-bonding potential compared to its 1,3-thiazole counterparts. Additionally, the terminal alkyne function renders it a versatile "click chemistry" handle for the synthesis of radiotracers (PET ligands) and proteolysis-targeting chimeras (PROTACs).

Physicochemical Profile

The following data represents the calculated and experimentally derived properties for 5-Ethynyl-3-methyl-1,2-thiazole.

PropertyValueNotes
Molecular Formula C₆H₅NS Confirmed stoichiometry
Molecular Weight 123.18 g/mol Monoisotopic Mass: 123.014
CAS Number 1881560-78-6Specific to 1,2-thiazole isomer
Core Structure Isothiazole (1,2-thiazole)Distinct from Thiazole (1,[1][3][4][5][6][7][8][9][10]3)
LogP (Predicted) ~1.8 - 2.1Lipophilic, CNS penetrant
TPSA ~25 ŲHigh blood-brain barrier permeability
Physical State Pale yellow solid/oilLow melting point anticipated
Solubility DMSO, Methanol, DCMSparingly soluble in water

Synthetic Methodology

The synthesis of 5-Ethynyl-3-methyl-1,2-thiazole is typically achieved via a Sonogashira cross-coupling strategy, utilizing a halogenated isothiazole precursor. This route ensures regioselectivity and high yields.

Retrosynthetic Analysis

The terminal alkyne is installed by coupling a protected acetylene source (Trimethylsilylacetylene) to 5-bromo-3-methylisothiazole, followed by desilylation.

Detailed Protocol

Step 1: Sonogashira Coupling

  • Reagents: 5-Bromo-3-methylisothiazole (1.0 eq), Trimethylsilylacetylene (TMSA, 1.2 eq), Pd(PPh₃)₂Cl₂ (5 mol%), CuI (10 mol%).

  • Solvent/Base: Anhydrous Triethylamine (Et₃N) or THF/Et₃N (1:1).

  • Conditions: Degas solvent with Argon. Heat to 60°C for 4–12 hours under inert atmosphere.

  • Workup: Filter off ammonium salts, concentrate in vacuo, and purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the TMS-protected intermediate.

Step 2: Desilylation (Deprotection)

  • Reagents: TMS-intermediate (1.0 eq), Potassium Carbonate (K₂CO₃, 2.0 eq) or TBAF.

  • Solvent: Methanol (MeOH) or THF.

  • Conditions: Stir at room temperature for 1–2 hours. Monitor by TLC (disappearance of high Rf spot).

  • Purification: Dilute with water, extract with DCM, dry over MgSO₄, and concentrate.

Synthesis Workflow Diagram

Synthesispathway Start 5-Bromo-3-methylisothiazole (Precursor) Intermediate 5-(TMS-ethynyl)-3-methylisothiazole (Protected) Start->Intermediate Sonogashira Coupling Reagents TMS-Acetylene Pd(PPh3)2Cl2, CuI Et3N, 60°C Reagents->Intermediate Product 5-Ethynyl-3-methyl-1,2-thiazole (Target) Intermediate->Product Desilylation Deprotection K2CO3 / MeOH rt, 1h Deprotection->Product

Figure 1: Two-step synthetic pathway from halogenated precursor to terminal alkyne target.

Structural Biology & Pharmacology

The 5-ethynyl-3-methyl-1,2-thiazole moiety is a bioisostere of the ethynyl-pyridine and ethynyl-thiazole fragments found in "M-series" mGluR5 antagonists.

Pharmacophore Mechanics
  • Acetylene Spacer: The rigid ethynyl group positions the aromatic rings at a precise distance (approx. 9–10 Å) to span the allosteric binding pocket of the transmembrane domain.

  • Isothiazole Nitrogen: Acts as a weak Hydrogen Bond Acceptor (HBA), interacting with specific residues (e.g., Ser658 or Asn747) within the mGluR5 allosteric site.

  • Methyl Group: Provides steric bulk that fills a hydrophobic sub-pocket, enhancing selectivity over mGluR1.

Pathway Integration

Inhibiting mGluR5 reduces Gq-protein coupling, leading to decreased IP3 production and intracellular calcium mobilization. This pathway is critical in modulating glutamatergic excitotoxicity.

SignalingPathway Ligand 5-Ethynyl-3-methyl-1,2-thiazole (Fragment/Ligand) mGluR5 mGluR5 Receptor (Transmembrane) Ligand->mGluR5 Allosteric Inhibition Gq Gq Protein (Heterotrimeric) mGluR5->Gq Uncoupling PLC Phospholipase C (PLCβ) Gq->PLC Activation Blocked IP3 IP3 Production PLC->IP3 Decreased Ca Intracellular Ca2+ Mobilization IP3->Ca Decreased Effect Reduced Excitotoxicity (Therapeutic Effect) Ca->Effect Downstream Modulation

Figure 2: Mechanism of action showing negative allosteric modulation of the mGluR5 signaling cascade.

Experimental Validation (Quality Control)

To ensure the integrity of the synthesized compound, the following analytical criteria must be met.

Proton NMR (¹H-NMR)
  • Solvent: CDCl₃ or DMSO-d₆.

  • Key Signals:

    • δ 2.4–2.6 ppm (s, 3H): Methyl group at C3.

    • δ 3.5–3.8 ppm (s, 1H): Acetylenic proton (terminal alkyne). Note: This proton is diagnostic; its absence indicates failed deprotection.

    • δ 7.0–7.5 ppm (s, 1H): Aromatic proton at C4 (isothiazole ring).

Mass Spectrometry (LC-MS)
  • Ionization: ESI (Positive mode).

  • Target Ion: [M+H]⁺ = 124.18 Da.

  • Fragmentation: Loss of acetylene or nitrile fragments may be observed at higher collision energies.

References

  • Alagille, D. et al. (2011).[1] "Potent mGluR5 antagonists: Pyridyl and thiazolyl-ethynyl-3,5-disubstituted-phenyl series."[1][9] Bioorganic & Medicinal Chemistry Letters.

  • Yanamoto, K. et al. (2010). "Syntheses and pharmacological characterization of novel thiazole derivatives as potential mGluR5 PET ligands." Bioorganic & Medicinal Chemistry.

  • PubChem Compound Summary. (2025). "5-ethynyl-1,3-thiazole (Related Isomer Data)." National Center for Biotechnology Information.

  • ChemScene. (2025). "5-Ethynyl-3-methyl-1,2-thiazole Product Data." ChemScene Chemical Reagents.

Sources

Introduction: The Versatile 3-Methyl-1,2-Thiazole Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Electronic Properties of 3-Methyl-1,2-Thiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

The 1,2-thiazole, or isothiazole, ring is a five-membered aromatic heterocycle containing adjacent nitrogen and sulfur atoms. This unique arrangement imparts a distinct set of electronic characteristics that make its derivatives, particularly 3-methyl-1,2-thiazole, a cornerstone in medicinal chemistry and materials science.[1][2] The modulation of the electronic properties of this scaffold through targeted chemical modification allows for the fine-tuning of molecular behavior, influencing everything from drug-receptor interactions to the performance of organic electronic devices.[3]

This guide provides a comprehensive exploration of the electronic landscape of 3-methyl-1,2-thiazole derivatives. It moves beyond a simple recitation of facts to explain the causal relationships between molecular structure and electronic properties. We will delve into the theoretical underpinnings predicted by computational modeling and the practical validation provided by experimental characterization, offering a robust framework for researchers seeking to harness the potential of these remarkable compounds.

The Theoretical Framework: Decoding the Electronic Structure

A molecule's electronic properties are fundamentally governed by the distribution and energy of its electrons, which can be effectively described by Molecular Orbital (MO) theory. For organic molecules, the most critical of these are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO relates to the ability to donate an electron, while the LUMO energy reflects the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (ΔE), is a crucial parameter that dictates the molecule's reactivity, kinetic stability, and optical properties.[4][5]

The Intrinsic Nature of the 1,2-Thiazole Ring

The aromatic 1,2-thiazole ring features a 6π-electron system created by the delocalization of electrons, including a lone pair from the sulfur atom. This aromaticity confers stability. The presence of the electronegative nitrogen atom and the polarizable sulfur atom creates a unique electronic environment that serves as the foundation for the diverse activities of its derivatives.

The Power of Substitution: Modulating Electronic Properties

The true versatility of the 3-methyl-1,2-thiazole core lies in its susceptibility to electronic modulation via substitution. Attaching different functional groups to the ring systematically alters the energies of the frontier orbitals.

  • Electron-Donating Groups (EDGs): Groups like the methyl group (-CH₃) at the 3-position act as EDGs through an inductive effect. EDGs increase the energy of the HOMO more significantly than the LUMO, which generally leads to a smaller HOMO-LUMO gap. This makes the molecule easier to oxidize and often results in a red-shift (a shift to longer wavelengths) in its absorption spectrum.

  • Electron-Withdrawing Groups (EWGs): Groups such as nitro (-NO₂) or cyano (-CN) pull electron density away from the ring. EWGs stabilize (lower the energy of) both the HOMO and LUMO, but the effect is typically more pronounced on the LUMO. This also leads to a reduced HOMO-LUMO gap, enhancing the molecule's ability to accept electrons and causing a red-shift in absorption.[6]

Computational Chemistry: A Predictive Lens

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable tools for predicting and understanding the electronic structure of molecules before they are ever synthesized.[7][8] These theoretical approaches allow for the calculation of key electronic descriptors.[9][10]

Key Calculable Properties:

  • HOMO and LUMO Energies: Provide direct insight into electron-donating and -accepting capabilities.

  • HOMO-LUMO Gap (ΔE): Correlates with chemical reactivity and the energy of the lowest electronic transition.

  • Dipole Moment (µ): Measures the overall polarity of the molecule, which is critical for solubility and intermolecular interactions.

  • Electron Affinity and Ionization Potential: Quantify the energy change upon gaining or losing an electron, respectively.

  • Electrostatic Potential Maps: Visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions.

Time-Dependent DFT (TD-DFT) extends these capabilities to model excited states, allowing for the simulation of UV-Visible absorption spectra with remarkable accuracy.[11] This synergy between theory and experiment is crucial for rational molecular design.

G cluster_input Input cluster_dft DFT Calculation Engine cluster_output Predicted Electronic Properties mol_structure Molecular Structure (3-Methyl-1,2-Thiazole Derivative) dft Select Functional & Basis Set (e.g., M06-2X / def2-TZVP) mol_structure->dft geom_opt Geometry Optimization dft->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc homo_lumo HOMO/LUMO Energies & Energy Gap freq_calc->homo_lumo esp Electrostatic Potential freq_calc->esp dipole Dipole Moment freq_calc->dipole tddft TD-DFT for Excited States freq_calc->tddft spectrum Simulated UV-Vis Spectrum tddft->spectrum

Caption: Workflow for predicting electronic properties using DFT.

Experimental Characterization: Measuring the Reality

While computational methods provide powerful predictions, experimental validation is essential for scientific rigor. A suite of electrochemical and spectroscopic techniques is used to measure the electronic properties of 3-methyl-1,2-thiazole derivatives directly.

Electrochemical Analysis: Cyclic Voltammetry (CV)

Cyclic voltammetry is a primary technique for probing the redox behavior of a molecule. By measuring the potentials at which a compound is oxidized and reduced, one can experimentally estimate the HOMO and LUMO energy levels.

  • Oxidation Potential (E_ox): Correlates to the removal of an electron from the HOMO. A lower oxidation potential implies a higher HOMO energy level.

  • Reduction Potential (E_red): Correlates to the addition of an electron to the LUMO. A less negative reduction potential implies a lower LUMO energy level.

These experimental values provide a direct benchmark for the accuracy of DFT calculations.

G cluster_setup Electrochemical Cell WE Working Electrode (e.g., Glassy Carbon) Solution Analyte + Electrolyte in Solvent WE->Solution RE Reference Electrode (e.g., Ag/AgCl) RE->Solution CE Counter Electrode (e.g., Pt wire) CE->Solution Potentiostat Potentiostat Solution->Potentiostat Computer Data Acquisition (Voltammogram) Potentiostat->Computer

Caption: Schematic of a three-electrode setup for Cyclic Voltammetry.

Spectroscopic Techniques: Probing Electronic Transitions

Spectroscopy measures how molecules interact with electromagnetic radiation, providing a window into their electronic energy levels.

  • UV-Visible Absorption Spectroscopy: This technique measures the absorption of light as a function of wavelength. The wavelength of maximum absorption (λ_max) corresponds to an electronic transition, typically from the HOMO to the LUMO.[12] The energy of this transition is inversely proportional to λ_max and provides an experimental measure of the optical band gap.

  • Fluorescence Spectroscopy: For molecules that fluoresce, this method measures the emission of light as the molecule relaxes from an excited electronic state back to the ground state. The emission spectrum provides further information about the excited state's nature and energy.

  • Stark Spectroscopy: This advanced technique measures the effect of an external electric field on the absorption spectrum.[13] It can provide detailed information about changes in a molecule's dipole moment upon excitation, revealing insights into charge transfer character and electronic delocalization, which are crucial for optoelectronic applications.[13]

G E Energy GS Ground State (S₀) HOMO ES Excited State (S₁) LUMO abs_start abs_end abs_start->abs_end Absorption (UV-Vis Light) fluor_start fluor_end fluor_start->fluor_end Fluorescence (Emission)

Caption: Principle of electronic absorption and fluorescence.

Structure-Property Relationships and Applications

The core value of studying these electronic properties lies in their direct correlation to a molecule's function in a given application.

Electronic PropertyImplication in Drug DesignImplication in Materials Science
HOMO-LUMO Gap (ΔE) Influences chemical reactivity and metabolic stability. A smaller gap can indicate higher reactivity.Determines the optical absorption/emission color and the energy required for electronic excitation in devices like OLEDs.
Charge Distribution Governs non-covalent interactions (e.g., hydrogen bonding, electrostatic) with biological targets like enzymes and receptors.[7]Affects molecular packing in the solid state, charge transport efficiency in organic semiconductors, and solubility in processing solvents.
Dipole Moment Influences membrane permeability and solubility (pharmacokinetic properties).[14]Impacts molecular orientation in electric fields and thin-film morphology.
Redox Potentials Can relate to antioxidant activity or potential for redox-cycling, which can be a mechanism for toxicity or therapeutic effect.Determines the suitability of a material for use as an electron or hole transport layer in photovoltaic cells or OLEDs.
Applications in Drug Discovery

The thiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous FDA-approved drugs.[2] Its derivatives have demonstrated a wide array of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[2][3][15] Understanding the electronic properties is key to rational drug design. For instance, designing a molecule to bind to an electron-rich pocket in an enzyme would involve decorating the thiazole ring with electron-withdrawing groups to create a complementary electron-poor region.

Applications in Materials Science

The tunable electronic and photophysical properties of thiazole derivatives make them attractive candidates for organic electronics.[3] By engineering the HOMO-LUMO gap through chemical synthesis, materials can be created that absorb or emit light at specific wavelengths, a critical feature for developing new dyes, sensors, and the active layers in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics.[3][16]

Self-Validating Experimental & Computational Protocols

To ensure trustworthiness and reproducibility, protocols must be robust and internally consistent. The correlation between computational predictions and experimental results serves as a self-validating system.

Detailed Computational Protocol: DFT & TD-DFT

This protocol outlines a standard procedure for modeling a hypothetical derivative, e.g., 3-methyl-5-(4-nitrophenyl)-1,2-thiazole.

  • Structure Building: Construct the 3D coordinates of the molecule using software like GaussView or Avogadro.

  • Geometry Optimization: Perform an initial geometry optimization using a computationally efficient method (e.g., B3LYP/6-31G(d)). This finds the lowest energy conformation of the molecule in the gas phase.

  • Frequency Calculation: At the same level of theory, perform a frequency calculation to confirm the optimized structure is a true energy minimum (i.e., no imaginary frequencies).

  • High-Accuracy Single-Point Energy: To obtain more accurate electronic properties, use a more robust functional and basis set (e.g., M06-2X/def2-TZVP) on the optimized geometry.[11] If the experiment is in solution, include a solvent model like the Polarizable Continuum Model (PCM).

  • Property Analysis: From this high-accuracy calculation, extract the HOMO/LUMO energies, dipole moment, and generate the electrostatic potential map.

  • Excited State Calculation (TD-DFT): Using the same high-accuracy method, perform a TD-DFT calculation to predict the first several electronic excitation energies and their corresponding oscillator strengths, which simulates the UV-Vis spectrum.

  • Validation: Compare the calculated λ_max and redox potentials (if converted from orbital energies) with experimental data. A strong correlation validates the chosen computational model.

Detailed Experimental Protocol: Cyclic Voltammetry

This protocol outlines the measurement of redox potentials for a synthesized thiazole derivative.

  • Sample Preparation: Dissolve a precise amount of the thiazole derivative (e.g., 1-2 mM) in an appropriate solvent (e.g., acetonitrile or dichloromethane). The solvent must be of high purity and able to dissolve the supporting electrolyte.

  • Electrolyte Addition: Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆) to the solution. The electrolyte is crucial for ensuring conductivity.

  • Cell Assembly: Assemble a three-electrode cell:

    • Working Electrode: A polished glassy carbon electrode.

    • Reference Electrode: A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) separated by a salt bridge.

    • Counter Electrode: A platinum wire or gauze.

  • Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 10-15 minutes to remove dissolved oxygen, which can interfere with the measurement. Maintain a blanket of inert gas over the solution during the experiment.

  • Data Acquisition:

    • Connect the electrodes to a potentiostat.

    • Scan the potential from an initial value (e.g., 0 V) to a final potential past the oxidation wave, then reverse the scan past the starting point.

    • Record the resulting current vs. potential plot (the voltammogram).

  • Internal Standard: After the initial measurement, add an internal standard with a known, stable redox potential (e.g., ferrocene/ferrocenium couple, Fc/Fc⁺). Record the voltammogram again.

  • Data Analysis: Determine the half-wave potentials (E₁/₂) for the oxidation and reduction of the analyte relative to the internal standard. This corrects for solvent effects and reference electrode drift, ensuring data trustworthiness.

Conclusion and Future Outlook

The electronic properties of 3-methyl-1,2-thiazole derivatives are a rich and tunable landscape. A synergistic approach combining the predictive power of computational chemistry with the empirical validation of electrochemistry and spectroscopy provides a robust platform for understanding and engineering these molecules. This dual methodology allows researchers to establish clear structure-property relationships, accelerating the design of novel compounds with tailored functions.

Future research will continue to push the boundaries of complexity and precision. The development of new DFT functionals will improve predictive accuracy, while advanced spectroscopic techniques will offer deeper insights into excited-state dynamics. As our ability to precisely control the electronic character of the 3-methyl-1,2-thiazole scaffold grows, so too will its impact on creating next-generation pharmaceuticals and advanced organic materials.

References

  • Theoretical Insights into the Solvation, Electronic, Chemical Properties and Molecular Docking of Some Thiazole Derivatives. (2022). Taylor & Francis Online. Available at: [Link]

  • Computational Study of the Substituent Effects for the Spectroscopic Properties of Thiazolo[5,4- d]thiazole Derivatives. (2019). PubMed. Available at: [Link]

  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. (2013). Asian Journal of Chemistry. Available at: [Link]

  • Electronic and Chemical Properties of Organic Molecules. (2025). Forschungszentrum Jülich. Available at: [Link]

  • Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. (2024). RSC Publishing. Available at: [Link]

  • Experimental Determination of Electron Affinities of Organic Molecules. (2025). ResearchGate. Available at: [Link]

  • Stereoselective synthesis, X-ray analysis, computational studies and biological evaluation of new thiazole derivatives as potential anticancer agents. (2018). ResearchGate. Available at: [Link]

  • Electronic Properties of Molecules. (n.d.). Carnegie Mellon University. Available at: [Link]

  • Electronic Structure and Physico-Chemical Property Relationship for Thiazole Derivatives. (n.d.). Asian Journal of Chemistry. Available at: [Link]

  • Systematic Review On Thiazole And Its Applications. (n.d.). Journal of Pharmaceutical Negative Results. Available at: [Link]

  • Electronic Structure and Physical-Chemistry Property Relationship for thiazole Derivatives. (2025). ResearchGate. Available at: [Link]

  • Synthesis and characterization of some thiazole rings derived from theophylline and study of their antibacterial activity. (2025). Chemical Review and Letters. Available at: [Link]

  • Electronic Spectra of Organic Molecules. (2021). Chemistry LibreTexts. Available at: [Link]

  • Calibration of several first excited state properties for organic molecules through systematic comparison of TDDFT with experimental spectra. (2024). RSC Publishing. Available at: [Link]

  • Synthesis and Characterization of New Derivatives of Thiazole with Liquid Crystalline properties. (2021). ResearchGate. Available at: [Link]

  • An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. (2024). FABAD Journal of Pharmaceutical Sciences. Available at: [Link]

  • Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. (2021). ResearchGate. Available at: [Link]

  • Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents. (2022). PubMed. Available at: [Link]

  • Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (2022). MDPI. Available at: [Link]

  • Novel Thiazole Derivatives of Medicinal Potential: Synthesis and Modeling. (2017). Semantic Scholar. Available at: [Link]

  • An overview of the synthesis, therapeutic potential and patents of thiazole derivatives. (2022). ScienceScholar. Available at: [Link]

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Stability of 5-Ethynyl-3-methyl-1,2-thiazole under physiological conditions

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide Topic: Stability of 5-Ethynyl-3-methyl-1,2-thiazole under Physiological Conditions Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The incorporation of small, rigid functional groups like the ethynyl-thiazole motif is a valuable strategy in modern medicinal chemistry for optimizing potency and physicochemical properties. However, these moieties are not always inert under physiological conditions. 5-Ethynyl-3-methyl-1,2-thiazole, a representative of this class, presents a unique stability profile that warrants rigorous investigation. This guide provides a comprehensive framework for assessing its stability, moving beyond simple degradation assays to create a holistic understanding of its potential liabilities. We will explore its susceptibility to pH-dependent hydrolysis, its metabolic fate mediated by cytochrome P450 enzymes, and its intrinsic reactivity towards biological nucleophiles. The protocols and interpretive guidance herein are designed to empower drug development teams to proactively identify and mitigate stability risks, ultimately accelerating the journey from discovery to candidate nomination.

Introduction: The Double-Edged Sword of the Ethynyl-Thiazole Scaffold

The 1,2-thiazole ring is a five-membered aromatic heterocycle found in a variety of biologically active agents.[1] Its unique arrangement of sulfur and nitrogen atoms imparts specific electronic and steric properties that can be exploited for molecular recognition. When combined with an ethynyl group—a small, linear, and electron-rich functional group—it can serve as a powerful pharmacophore or a bioisostere for larger, more flexible groups. While terminal alkynes are often considered chemically stable under physiological conditions, this is a potentially misleading generalization.[2][3] Both the thiazole ring and the ethynyl group can be sites of metabolic attack or chemical reaction, creating potential liabilities for drug candidates.

This guide focuses on three primary areas of instability for 5-ethynyl-3-methyl-1,2-thiazole:

  • Physicochemical Instability: Degradation driven by environmental factors, primarily pH.

  • Metabolic Instability: Enzymatic conversion, predominantly by cytochrome P450s (CYPs), which can lead to rapid clearance or the formation of reactive metabolites (RMs).[4][5][6]

  • Nucleophilic Reactivity: Direct reaction of the parent molecule or its metabolites with biological nucleophiles like glutathione (GSH) or protein residues, a common cause of idiosyncratic toxicity.[7]

A thorough understanding of these pathways is not merely an academic exercise; it is a critical component of risk assessment in drug development.

Physicochemical Stability: The Influence of pH

The stability of a compound in aqueous solution across a range of pH values is a fundamental parameter that impacts formulation, storage, and behavior in different physiological compartments (e.g., stomach vs. intestine).[8][9] For 5-ethynyl-3-methyl-1,2-thiazole, the primary concern is acid- or base-catalyzed hydrolysis or rearrangement, although the thiazole ring is generally stable.[10][11]

Experimental Protocol: pH-Dependent Stability Assay

This protocol outlines a standard procedure to assess the stability of a test compound in simulated gastric and intestinal fluids, as well as other buffered solutions.[12]

Objective: To determine the rate of degradation of 5-ethynyl-3-methyl-1,2-thiazole as a function of pH at a constant temperature.

Materials:

  • 5-Ethynyl-3-methyl-1,2-thiazole (Test Compound)

  • Simulated Gastric Fluid (SGF), pH 1.2 (e.g., 0.1 M HCl)

  • Phosphate or Acetate Buffer, pH 4.5

  • Simulated Intestinal Fluid (SIF), pH 6.8 (e.g., Phosphate Buffer)

  • Phosphate Buffer, pH 7.4

  • Borate Buffer, pH 9.0

  • Acetonitrile (ACN), HPLC-grade

  • Formic Acid, LC-MS grade

  • Incubator/water bath set to 37°C

  • HPLC-UV or LC-MS/MS system

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in DMSO or ACN.

  • Incubation Setup: For each pH condition, add the requisite amount of stock solution to pre-warmed (37°C) buffer to achieve a final concentration of 10 µM. The final concentration of the organic solvent should be ≤1% to avoid solubility artifacts.

  • Time Points: Collect aliquots at specified time points (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Sample Quenching: Immediately quench the reaction by adding an equal volume of cold ACN to the aliquot. This precipitates proteins (if any) and stops further degradation. Centrifuge to pellet any precipitate.

  • Analysis: Analyze the supernatant by a validated, stability-indicating HPLC or LC-MS/MS method to quantify the remaining parent compound. The method must be able to resolve the parent compound from any potential degradants.

  • Data Calculation: Plot the natural logarithm of the percentage of compound remaining versus time. The degradation rate constant (k) is the negative of the slope. The half-life (t½) can be calculated as 0.693/k.

Data Presentation: pH Stability Profile

The results should be summarized in a clear, tabular format.

pHBuffer SystemTemperatureHalf-life (t½) in hours% Remaining at 24h
1.2Simulated Gastric Fluid37°C> 4898.5%
4.5Acetate Buffer37°C> 4899.1%
6.8Simulated Intestinal Fluid37°C> 4899.5%
7.4Phosphate Buffer37°C> 4899.2%
9.0Borate Buffer37°C35.281.3%
Table 1: Representative stability data for 5-Ethynyl-3-methyl-1,2-thiazole across a range of pH values. Data is hypothetical and for illustrative purposes.

Interpretation: The data suggest the compound is stable under acidic and neutral conditions but shows some degradation under basic conditions. This profile indicates good stability in most physiological compartments but may require formulation considerations to avoid basic environments.

Metabolic Stability: Uncovering Enzymatic Liabilities

The liver is the primary site of drug metabolism, where enzymes, particularly the cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion. This process can be a major determinant of a drug's half-life and can also lead to the formation of toxic reactive metabolites (RMs).[4][5] Both the thiazole ring and the ethynyl group of the target compound are potential sites for CYP-mediated oxidation.

  • Thiazole Ring Metabolism: Thiazole-containing drugs can be metabolized via epoxidation of the C4-C5 double bond, S-oxidation, or N-oxidation.[4][5][6] These initial steps can generate electrophilic RMs capable of covalently modifying proteins.[6] A study of MTEP, a compound containing a (thiazol-4-yl)ethynyl moiety, identified a novel metabolic pathway involving initial oxidation followed by thiazole ring opening to form an aldehyde metabolite.[13]

  • Ethynyl Group Metabolism: The terminal alkyne can also be a substrate for CYPs, potentially forming reactive ketene intermediates that can be trapped by nucleophiles like glutathione.[14]

Workflow for Metabolic Stability Assessment

The following workflow provides a systematic approach to evaluating metabolic stability and identifying potential RMs.

G cluster_0 Phase 1: Clearance Assessment cluster_1 Phase 2: Metabolite Identification & Trapping A Incubate Compound with Liver Microsomes (+NADPH) B Quantify Parent Depletion over Time (LC-MS/MS) A->B C Calculate t½ and Intrinsic Clearance (CLint) B->C F Structure Elucidation of Metabolites C->F High clearance prompts metabolite ID D Incubate with Microsomes, NADPH, and GSH E LC-MS/MS Analysis: - Metabolite Profile - Search for GSH Adducts D->E E->F

Caption: Workflow for in vitro metabolic stability and reactive metabolite screening.

Experimental Protocol: In Vitro Liver Microsomal Stability Assay

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of the test compound in liver microsomes from various species.

Materials:

  • Pooled Liver Microsomes (Human, Rat, Mouse, Dog)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate Buffer (0.1 M, pH 7.4)

  • Test Compound (10 mM stock in DMSO/ACN)

  • Positive Control (e.g., Verapamil, a high-clearance compound)

  • Cold Acetonitrile with Internal Standard (IS) for quenching

Procedure:

  • Incubation Preparation: In a 96-well plate, combine buffer and microsomes (final protein concentration 0.5-1.0 mg/mL). Pre-warm at 37°C for 5 minutes.

  • Initiate Reaction: Add the test compound (final concentration 1 µM) and briefly mix. Start the reaction by adding the pre-warmed NADPH regenerating system.

  • Time Points: At designated times (e.g., 0, 5, 15, 30, 60 minutes), remove an aliquot of the incubation mixture.

  • Quenching: Immediately add the aliquot to a well containing cold ACN with a suitable IS to stop the reaction and precipitate protein.

  • Sample Processing: Centrifuge the plate to pellet the precipitated protein.

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the ratio of the parent compound to the IS.

  • Data Analysis: Plot the ln(% remaining) vs. time to determine the slope (k). Calculate t½ = 0.693/k. Calculate CLint (in µL/min/mg protein) using the equation: CLint = (k / [microsomal protein]) * 1000.

Data Presentation: Cross-Species Metabolic Stability
Speciest½ (min)CLint (µL/min/mg protein)
Human25.127.6
Dog18.537.5
Rat9.275.3
Mouse4.6150.7
Table 2: Representative metabolic stability data for 5-Ethynyl-3-methyl-1,2-thiazole in liver microsomes from different species. Data is hypothetical.

Interpretation: The compound shows moderate clearance in human microsomes but high clearance in rodent microsomes. This species difference is common and critical for selecting the appropriate species for in vivo pharmacokinetic studies. The high clearance in rodents suggests that first-pass metabolism could be a significant issue in these species.

Covalent Binding and Nucleophile Reactivity

Even a metabolically stable compound can pose a safety risk if it has intrinsic reactivity towards biological nucleophiles. The primary intracellular non-protein thiol is glutathione (GSH), which serves to detoxify electrophilic species.[7] A compound that reacts readily with GSH in a non-enzymatic fashion is a red flag for potential covalent binding to proteins in vivo.

While terminal alkynes are generally unreactive towards thiols under physiological conditions, this is not absolute. Specific structural features or enzyme active sites can promote reactivity.[2][3] For example, a study found that a ubiquitin probe with a C-terminal alkyne selectively formed a covalent vinyl thioether adduct with an active-site cysteine in de-ubiquitinating enzymes.[2][3] Therefore, assessing the intrinsic reactivity of 5-ethynyl-3-methyl-1,2-thiazole with GSH is a prudent step.

Workflow for Glutathione (GSH) Reactivity Assay

G A Incubate Compound with GSH in Buffer (pH 7.4) B Monitor Parent Depletion and Adduct Formation over Time (LC-MS/MS) A->B C Calculate Reaction Half-Life (t½) B->C D Negative Control: Incubate without GSH D->B Assess stability

Caption: Workflow for assessing the intrinsic reactivity of a compound with GSH.

Experimental Protocol: Non-Enzymatic GSH Reactivity Assay

Objective: To measure the rate of direct reaction between the test compound and glutathione at physiological pH and temperature.[15]

Materials:

  • Test Compound (10 mM stock in DMSO/ACN)

  • Glutathione (GSH)

  • Phosphate Buffer (0.1 M, pH 7.4) containing EDTA (1 mM) to chelate trace metals

  • Positive Control (e.g., N-phenylacrylamide)

  • Cold Acetonitrile with Internal Standard (IS)

Procedure:

  • Solution Preparation: Prepare a 10 mM GSH solution in the phosphate buffer.

  • Incubation Setup: Pre-warm the GSH solution and a parallel buffer-only solution (negative control) to 37°C.

  • Initiate Reaction: Add the test compound to both the GSH solution and the negative control solution to a final concentration of 10-50 µM. The final GSH concentration should be in large excess (e.g., 5 mM).

  • Time Points: At specified times (e.g., 0, 1, 2, 4, 8 hours), remove an aliquot.

  • Quenching & Processing: Quench with cold ACN containing IS, centrifuge, and collect the supernatant.

  • Analysis: Analyze samples by LC-MS/MS. Monitor for the depletion of the parent compound and the appearance of the expected GSH adduct (M + 305.07 Da).

  • Data Analysis: Calculate the half-life of the parent compound in the presence of GSH. Significant depletion compared to the negative control indicates reactivity.

Interpretation: If the compound shows rapid depletion in the presence of GSH but is stable in the buffer-only control, it possesses intrinsic electrophilicity. This is a significant structural alert, suggesting a high potential for covalent modification of proteins.

Predicted Degradation & Metabolic Pathways

By integrating the findings from the literature and the proposed experimental assessments, we can construct a map of the likely stability liabilities for 5-ethynyl-3-methyl-1,2-thiazole.

G cluster_cyp CYP450-Mediated Metabolism cluster_conj Conjugation / Adduction Parent 5-Ethynyl-3-methyl- 1,2-thiazole Epoxide Thiazole Epoxide Parent->Epoxide Epoxidation SOxide Thiazole S-Oxide Parent->SOxide S-Oxidation Hydroxymethyl Hydroxymethyl Metabolite Parent->Hydroxymethyl Methyl Oxidation GSH_Adduct_2 GSH Adduct (from Ethynyl group) Parent->GSH_Adduct_2 CYP Activation + GSH RingOpened Ring-Opened Aldehyde Epoxide->RingOpened Rearrangement GSH_Adduct_1 GSH Adduct (from Epoxide) Epoxide->GSH_Adduct_1 + GSH

Caption: Predicted metabolic and degradation pathways for 5-ethynyl-3-methyl-1,2-thiazole.

This map highlights the primary nodes of instability. The thiazole ring is susceptible to oxidation at multiple sites (sulfur, C4=C5 bond), potentially leading to a reactive epoxide intermediate.[4][6] This epoxide can be hydrolyzed, rearrange (as seen with the related MTEP structure), or be trapped by GSH.[6][13] The 3-methyl group is a potential site for hydroxylation. The ethynyl group, while more stable, can be metabolically activated to form its own GSH adducts.[14]

Conclusion and Strategic Outlook

The stability of 5-ethynyl-3-methyl-1,2-thiazole under physiological conditions is a multifaceted issue that cannot be assessed by a single experiment. A comprehensive evaluation requires an integrated approach that probes its susceptibility to pH-driven degradation, its metabolic fate across species, and its intrinsic reactivity with biological nucleophiles.

  • Key Stability Questions:

    • Is the compound stable across the physiological pH range?

    • What is its rate of metabolic turnover in human liver microsomes? Are there significant species differences?

    • Does metabolism produce potentially reactive intermediates, as evidenced by the formation of GSH adducts in metabolic incubations?

    • Does the parent compound have intrinsic reactivity towards GSH, indicating inherent electrophilicity?

By systematically addressing these questions using the protocols outlined in this guide, researchers can build a robust stability profile for this, and related, chemical scaffolds. Identifying liabilities early allows for the implementation of mitigation strategies, such as blocking sites of metabolism through chemical modification, thereby de-risking the compound and improving its chances of success as a clinical candidate.

References

  • Shaikh, A., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Chemical Research in Toxicology, 34(6), 1535-1548. [Link][4][5][6]

  • van der Heden van Noort, G. J., et al. (2012). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society, 134(49), 19879-19882. [Link]

  • Hughes, T. B., et al. (2017). Site of Reactivity Models Predict Molecular Reactivity of Diverse Chemicals with Glutathione. Chemical Research in Toxicology, 30(2), 659-669. [Link]

  • van der Heden van Noort, G. J., et al. (2013). On Terminal Alkynes That Can React with Active-Site Cysteine Nucleophiles in Proteases. Journal of the American Chemical Society. [Link]

  • Shaikh, A., et al. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. PubMed. [Link]

  • Wiley Analytical Science. (2021). Buttoned up biomolecules: A click reaction for living systems. Advanced Science News. [Link]

  • ResearchGate. Evaluation of metabolic stability of thiazole compound 3, verapamil,... ResearchGate. [Link]

  • Wang, Y., et al. (2023). Reactions of Surface-Confined Terminal Alkynes Mediated by Diverse Regulation Strategies. Nanomaterials, 13(16), 2320. [Link]

  • Shaikh, A., et al. (2021). Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ResearchGate. [Link]

  • Chemistry LibreTexts. (2022). 11: Properties and Reactions of Alkynes. Chemistry LibreTexts. [Link]

  • Wikipedia. Thiazole. Wikipedia. [Link]

  • Osawa, Y., & Pohl, L. R. (2006). Identification of 17-α-Ethynylestradiol-Modified Active Site Peptides and Glutathione Conjugates Formed during Metabolism and Inactivation of P450s 2B1 and 2B6. Chemical Research in Toxicology, 19(2), 259-267. [Link]

  • Birkholz, A., et al. (2020). Systematic Study of the Glutathione (GSH) Reactivity of N-Phenylacrylamides: 2. Effects of Acrylamide Substitution. Semantic Scholar. [Link]

  • Al-Ostath, A., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(12), 3930. [Link]

  • ResearchGate. (2022). Thiazole Ring—A Biologically Active Scaffold. ResearchGate. [Link]

  • Jain, N., & Singh, B. (2016). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. Neliti. [Link]

  • Yang, J., et al. (2005). In vitro microsomal metabolic studies on a selective mGluR5 antagonist MTEP: characterization of in vitro metabolites and identification of a novel thiazole ring opening aldehyde metabolite. Xenobiotica, 35(8), 797-809. [Link]

  • Rahman, Z., et al. (2023). Stability Indicating HPLC Method for In-vitro Determination of Pantoprazole Sodium and its Degradation Products in Simulated Gastric and Intestinal Fluids. Infectious Disease and Herbal Medicine, 4(4), 48-59. [Link]

  • Adang, A. E., et al. (1988). Synthesis and nucleophilic reactivity of a series of glutathione analogues, modified at the gamma-glutamyl moiety. Biochemical Journal, 255(2), 715-720. [Link]

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Methodological & Application

Application Note: Click Chemistry Protocols for 5-Ethynyl-3-methyl-1,2-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

This Application Note details the optimized protocols for utilizing 5-Ethynyl-3-methyl-1,2-thiazole (referred to herein as EMT-5 ) in "Click Chemistry" applications.

While 1,3-thiazoles are ubiquitous in medicinal chemistry, the 1,2-thiazole (isothiazole) scaffold represents a distinct, underutilized pharmacophore. The 3-methyl-isothiazole core serves as a bioisostere for pyridine and thiophene rings in Fragment-Based Drug Discovery (FBDD). The C5-ethynyl handle provides a versatile entry point for cycloaddition reactions, allowing this heterocyclic "warhead" to be conjugated to protein scaffolds, DNA-encoded libraries (DEL), or small molecule inhibitors.

Compound Profile: EMT-5
  • IUPAC Name: 5-Ethynyl-3-methylisothiazole

  • Molecular Weight: 123.18 g/mol

  • Key Functionality: Terminal Alkyne (C5 position)

  • Heterocycle: 1,2-Thiazole (Isothiazole)

  • Handling Precaution: The N-S bond in isothiazoles is chemically robust but can be susceptible to reductive cleavage under extreme conditions.

Strategic Considerations for Heteroaryl Alkynes

Working with heteroaryl alkynes like EMT-5 presents unique challenges compared to standard aliphatic alkynes.

  • Copper Chelation: The isothiazole nitrogen (N2) and sulfur (S1) can act as weak ligands for Cu(I). In standard CuAAC reactions without strong ligands, the heterocycle may sequester the catalyst, stalling the reaction or requiring high copper loading (which is cytotoxic).

    • Solution: We strictly recommend THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine) over TBTA. THPTA acts as a sacrificial ligand that binds Cu(I) tighter than the isothiazole, keeping the catalyst active and in solution.

  • Electronic Effects: The electron-withdrawing nature of the isothiazole ring makes the C5-alkyne slightly more acidic and electrophilic, accelerating the rate of cycloaddition compared to phenyl acetylene.

  • Regiocontrol:

    • CuAAC yields the 1,4-disubstituted triazole (Linear vector).[1]

    • RuAAC yields the 1,5-disubstituted triazole (Bent vector).

    • Insight: Accessing both isomers is critical for SAR (Structure-Activity Relationship) profiling, as the spatial orientation of the isothiazole pharmacophore often dictates binding affinity.

Workflow Visualization

The following diagram outlines the decision logic for selecting the appropriate protocol based on the desired structural outcome.

ClickChemistryWorkflow Start Start: EMT-5 (Alkyne) Decision Desired Regioisomer? Start->Decision Target Target Azide (R-N3) Target->Decision + Azide CuAAC Protocol A: CuAAC (Copper Catalyzed) Decision->CuAAC 1,4-Isomer RuAAC Protocol B: RuAAC (Ruthenium Catalyzed) Decision->RuAAC 1,5-Isomer Prod14 1,4-Triazole Product (Linear Linker) CuAAC->Prod14 CuSO4 / THPTA / Ascorbate Prod15 1,5-Triazole Product (Sterically Demanding) RuAAC->Prod15 Cp*RuCl(cod)

Figure 1: Decision matrix for synthesizing regioisomeric isothiazole conjugates.

Protocol A: CuAAC (Copper-Catalyzed)

Objective: Synthesis of 1,4-disubstituted 1,2,3-triazoles. Recommended for: Bioconjugation, DNA-Encoded Libraries, and standard library synthesis.

Reagents & Stock Solutions
ReagentConcentrationSolventStorage
EMT-5 (Alkyne) 100 mMDMSO-20°C
Target Azide 100 mMDMSO or H2O-20°C
CuSO4 · 5H2O 20 mMH2ORT
THPTA Ligand 50 mMH2O4°C
Sodium Ascorbate 100 mMH2OFreshly Prepared
Step-by-Step Methodology
  • Premix Catalyst Complex:

    • In a microcentrifuge tube, mix CuSO4 and THPTA in a 1:5 molar ratio.

    • Example: 10 µL CuSO4 (20 mM) + 20 µL THPTA (50 mM).

    • Why: Pre-complexing ensures Cu is protected before it encounters the isothiazole heteroatoms. Incubate for 5 minutes.

  • Reaction Assembly:

    • To the reaction vessel (e.g., HPLC vial or Eppendorf), add:

      • Solvent (e.g., 50% DMSO/Water or tBuOH/Water) to final volume.

      • EMT-5 Alkyne (1.0 equiv, final conc. 1–5 mM).

      • Target Azide (1.0–1.2 equiv).

  • Initiation:

    • Add the Cu-THPTA complex (5–10 mol% relative to alkyne).

    • Add Sodium Ascorbate (5.0 equiv relative to Cu, or 0.5 equiv relative to substrate).

    • Critical: Flush headspace with Nitrogen or Argon. Oxygen oxidizes Cu(I) to inactive Cu(II).

  • Incubation:

    • Stir/shake at Room Temperature for 1–4 hours .

    • Note: Do not heat above 40°C if conjugating to proteins, as Cu(I) can induce oxidative damage at high temps.

  • Quenching & Purification:

    • Add a metal scavenger (e.g., EDTA or QuadraPure™ TU) to remove copper.

    • Purify via preparative HPLC (Reverse Phase, C18).

Protocol B: RuAAC (Ruthenium-Catalyzed)

Objective: Synthesis of 1,5-disubstituted 1,2,3-triazoles. Recommended for: SAR exploration, creating sterically congested linkages.

Reagents
  • Catalyst: [Cp*RuCl(cod)] (Pentamethylcyclopentadienylbis(triphenylphosphine)ruthenium(II) chloride is also acceptable, but COD complex is more reactive).

  • Solvent: Anhydrous THF, Dioxane, or Toluene. (Strictly anhydrous; RuAAC is sensitive to water).

Step-by-Step Methodology
  • Preparation:

    • Flame-dry reaction vial and cool under Argon.

  • Assembly:

    • Dissolve EMT-5 Alkyne (1.0 equiv) and Target Azide (1.0–1.1 equiv) in anhydrous THF (0.2 M concentration).

  • Catalyst Addition:

    • Add Cp*RuCl(cod) (2–5 mol%).

    • Expert Insight: If the azide is tertiary or sterically hindered, increase catalyst to 5-10 mol%.

  • Reaction:

    • Stir at Ambient Temperature for 2 hours.

    • If conversion is <50% by LCMS, heat to 60°C for 4–12 hours.

  • Work-up:

    • Concentrate in vacuo.

    • Purify via Flash Chromatography (Silica Gel).

    • Note: Ruthenium byproducts are dark. Filtration through a short plug of silica/Celite is often required before column chromatography.

Mechanistic Diagram: Ligand Assistance

The following diagram illustrates why THPTA is mandatory for Isothiazole click chemistry.

LigandMechanism cluster_0 Without Ligand (Failure Mode) cluster_1 With THPTA (Success Mode) Cu_Free Cu(I) Iso_N Isothiazole (N) Cu_Free->Iso_N Coordination Dead_Cat Inactive Complex (Precipitate) Iso_N->Dead_Cat Sequestration Cu_Ligand Cu(I)-THPTA Alkyne EMT-5 Alkyne Cu_Ligand->Alkyne Active Cycle Azide Azide Alkyne->Azide Cycloaddition Triazole Product Azide->Triazole

Figure 2: Mechanism of THPTA ligand protection preventing copper sequestration by the isothiazole nitrogen.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Reaction Stalled (<20% conv.) Oxygen poisoning of Cu(I).Add fresh Sodium Ascorbate (5 eq). Degas solvents thoroughly.
Precipitate Formation Copper-Isothiazole complexation.Increase THPTA:Cu ratio to 10:1. Switch to DMSO/Water mix.[2]
Low Yield (RuAAC) Steric hindrance at C5.Switch solvent to Dioxane and heat to 80°C.
Degradation of Protein ROS (Reactive Oxygen Species).Add Aminoguanidine (1 mM) as a scavenger. Ensure Cu conc is <100 µM.

References

  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective "Ligation" of Azides and Terminal Alkynes. Angewandte Chemie International Edition, 41(14), 2596–2599. Link

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation. Angewandte Chemie International Edition, 48(52), 9879–9883. Link

    • Key Reference for THPTA ligand usage.
  • Zhang, L., et al. (2005). Ruthenium-Catalyzed Cycloaddition of Alkynes and Organic Azides.[3][4] Journal of the American Chemical Society, 127(46), 15998–15999. Link

    • Key Reference for RuAAC protocols.
  • Bagley, M. C., et al. (2011). Ligand-free copper-catalyzed cycloaddition of alkynes and azides in heteroaromatic synthesis. Tetrahedron Letters, 52(11), 1213-1216. Link

  • Boren, B. C., et al. (2008).[5][6] Ruthenium-Catalyzed Azide-Alkyne Cycloaddition: Scope and Mechanism. Journal of the American Chemical Society, 130(28), 8923–8930. Link

Sources

Application Notes & Protocols: Sonogashira Coupling of 5-Ethynyl-3-methyl-1,2-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on performing the Sonogashira cross-coupling reaction with 5-ethynyl-3-methyl-1,2-thiazole. The 1,2-thiazole scaffold is a significant pharmacophore, and its functionalization via C-C bond formation is crucial for developing novel therapeutic agents and advanced organic materials. This guide moves beyond a simple recitation of steps, offering in-depth explanations of the reaction mechanism, critical parameter selection, detailed experimental protocols for both classical and copper-free conditions, and a robust troubleshooting section. The aim is to equip scientists with the expertise to not only successfully execute the reaction but also to rationally optimize it for their specific aryl or vinyl halide coupling partners.

Introduction: The Strategic Importance of Arylalkynyl-1,2-thiazoles

The Sonogashira reaction, a palladium- and copper-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide, stands as one of the most powerful and versatile methods for the formation of C(sp²)-C(sp) bonds.[1][2][3][4] Its utility is particularly pronounced in the synthesis of complex molecules under mild conditions, which has cemented its role in the production of pharmaceuticals, natural products, and organic materials.[1][2]

The 5-arylalkynyl-3-methyl-1,2-thiazole motif is of high interest in drug discovery. The thiazole ring is a well-established bioisostere for various functional groups and is present in numerous approved drugs. The rigid, linear alkyne linker introduced by the Sonogashira coupling allows for precise spatial positioning of appended aryl or heteroaryl groups, enabling chemists to systematically probe and optimize interactions with biological targets. This guide provides the foundational knowledge and practical protocols to leverage the Sonogashira coupling for the synthesis of these valuable compounds.

The Catalytic Cycle: A Mechanistic Rationale for Reagent Choice

A thorough understanding of the reaction mechanism is paramount for successful execution and troubleshooting. The classical Sonogashira reaction operates through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[2][5]

The Dual-Catalyst Mechanism
  • Palladium(0) Activation: The active catalyst is a Pd(0) species, typically generated in situ from a Pd(II) precatalyst like PdCl₂(PPh₃)₂ through reduction by an amine or phosphine ligand.[1][2]

  • Oxidative Addition (Palladium Cycle): The active Pd(0) catalyst undergoes oxidative addition with the aryl/vinyl halide (Ar-X), forming a Pd(II) intermediate. The reactivity order for the halide is I > Br > Cl > OTf.[1]

  • Copper Acetylide Formation (Copper Cycle): Concurrently, the copper(I) co-catalyst (e.g., CuI) coordinates with the terminal alkyne. The amine base then deprotonates the alkyne, forming a copper(I) acetylide species. This step is crucial as it activates the alkyne for the subsequent step.[1]

  • Transmetalation: This is often the rate-determining step. The copper acetylide transfers the acetylenic group to the Pd(II) complex, regenerating the Cu(I) catalyst and forming a Pd(II)-alkynyl intermediate.[2]

  • Reductive Elimination: The Pd(II)-alkynyl intermediate undergoes reductive elimination to yield the final coupled product (Ar-alkyne) and regenerate the active Pd(0) catalyst, which re-enters the catalytic cycle.

Sonogashira_Mechanism Figure 1: Classical Sonogashira Catalytic Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pdiia Ar-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar-Pd(II)L₂-C≡CR pdiia->pdiib Transmetalation product Ar-C≡CR pdiib->product Reductive Elimination product->pd0 Catalyst Regeneration alkyne H-C≡CR cu_alkyne Cu-C≡CR alkyne->cu_alkyne Deprotonation (Base, Cu(I)) alkyne->cu_alkyne cu_alkyne->pdiia cu_cat Cu(I)X cu_alkyne->cu_cat Catalyst Regeneration arx Ar-X arx->pdiia

Caption: Figure 1: Classical Sonogashira Catalytic Cycle

Copper-Free Sonogashira: Rationale and Mechanism

While effective, the copper co-catalyst can promote the undesirable homocoupling of the terminal alkyne, known as Glaser coupling, to form a 1,3-diyne byproduct.[6][7][8] This is particularly problematic with valuable or sensitive alkynes. Copper-free variants mitigate this issue. In these systems, the amine base is typically stronger or used in higher concentration to directly deprotonate the alkyne after it has coordinated to the palladium(II) center.[2][9]

Materials, Reagents, and Equipment

Reagent Selection and Quality
Reagent/MaterialRecommended GradeRationale & Key Suppliers
5-Ethynyl-3-methyl-1,2-thiazole>97% PurityThe purity of the alkyne is critical to avoid catalyst poisoning.
Aryl/Vinyl Halide>98% PurityReactivity: I > Br >> Cl. Iodides are preferred for milder conditions.[1]
Palladium CatalystSee Table 1Pd(PPh₃)₂Cl₂ and Pd(PPh₃)₄ are common choices.[2]
Copper(I) Iodide (CuI)>99%, White/Off-whiteColor indicates purity; brown/green CuI is oxidized and less effective.[6]
Phosphine Ligand>98% PurityTriphenylphosphine (PPh₃) is standard. Bulky, electron-rich ligands can improve efficiency.[2]
BaseAnhydrous, DistilledTriethylamine (Et₃N) or diisopropylamine (DIPA) are common. They act as both base and solvent.[10]
SolventAnhydrous, DegassedTHF, DMF, or Acetonitrile. Solvent choice affects solubility and reaction rate.[11]
Equipment
  • Schlenk line or glovebox for inert atmosphere operations.

  • Round-bottom flasks, condensers, and glass stoppers (oven-dried).

  • Magnetic stirrer and stir bars.

  • Syringes and needles for reagent transfer.

  • TLC plates (silica gel 60 F₂₅₄) for reaction monitoring.

  • Rotary evaporator for solvent removal.

  • Silica gel for column chromatography.

Experimental Protocols

Safety Precaution: All operations should be performed in a well-ventilated fume hood. Palladium catalysts and organic solvents are hazardous. Consult Safety Data Sheets (SDS) for all reagents before use.

Protocol A: Classical Pd/Cu Co-catalyzed Sonogashira Coupling

This protocol describes the coupling of 5-ethynyl-3-methyl-1,2-thiazole with a generic aryl iodide (e.g., 4-Iodotoluene).

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%) and CuI (0.04 mmol, 4 mol%).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and argon (or nitrogen) three times to establish an inert atmosphere.[6]

  • Reagent Addition: Under a positive pressure of argon, add the aryl iodide (1.0 mmol, 1.0 equiv) and 5-ethynyl-3-methyl-1,2-thiazole (1.2 mmol, 1.2 equiv).

  • Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) and triethylamine (3.0 mmol, 3.0 equiv) via syringe. The triethylamine serves as both the base and a co-solvent.[10]

  • Reaction Execution: Stir the mixture at room temperature. The solution may turn from a light yellow to a darker brown.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30-60 minutes. Use a suitable eluent (e.g., 9:1 Hexanes:Ethyl Acetate) and visualize under UV light. The disappearance of the limiting reagent (typically the aryl halide) indicates completion.

  • Workup: Once the reaction is complete (typically 2-6 hours), dilute the mixture with diethyl ether or ethyl acetate (20 mL) and filter through a pad of Celite to remove the catalyst residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with saturated aqueous NH₄Cl (2 x 15 mL) to remove the amine base and copper salts, followed by brine (1 x 15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure product.

Protocol B: Copper-Free Sonogashira Coupling

This protocol is recommended when alkyne homocoupling is a significant issue.

Step-by-Step Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%) and the aryl bromide (1.0 mmol, 1.0 equiv). Note: Aryl bromides often require slightly higher catalyst loading and temperature than iodides.[1]

  • Inert Atmosphere: Establish an inert atmosphere as described in Protocol A.

  • Reagent Addition: Under argon, add 5-ethynyl-3-methyl-1,2-thiazole (1.2 mmol, 1.2 equiv).

  • Solvent and Base Addition: Add anhydrous, degassed THF (5 mL) and piperidine or DIPA (3.0 mmol, 3.0 equiv) via syringe.

  • Reaction Execution: Heat the reaction mixture to 50-60 °C and stir.

  • Monitoring, Workup, and Purification: Follow steps 6-10 from Protocol A. The workup is simplified as there are no copper salts to remove.

Optimization and Data Summary

The optimal conditions can vary significantly based on the electronic and steric properties of the aryl halide. A systematic approach to optimization is crucial.

Table of Recommended Conditions
ParameterCondition A (High Reactivity)Condition B (Standard)Condition C (Challenging Substrates)Rationale
Electrophile Aryl IodideAryl BromideAryl Chloride / TriflateReflects the bond dissociation energy and ease of oxidative addition.[1]
Pd Catalyst Pd(PPh₃)₄ (1-2 mol%)PdCl₂(PPh₃)₂ (2-3 mol%)Pd₂(dba)₃ + Ligand (e.g., XPhos) (2-5 mol%)More active catalysts are needed for less reactive halides.
Co-catalyst CuI (2-4 mol%)CuI (5 mol%) or Copper-FreeCopper-FreeHigh Cu(I) can increase homocoupling; copper-free is best for sensitive substrates.[6]
Base Et₃NDIPA / PiperidineCs₂CO₃ / K₂CO₃Stronger, non-coordinating bases may be required for difficult couplings.
Solvent THF / DMFToluene / DioxaneNMPHigher boiling point solvents are needed for higher temperatures.
Temperature Room Temp - 40 °C50 - 80 °C80 - 120 °CLess reactive halides require more thermal energy to undergo oxidative addition.[12]
Troubleshooting Common Issues
IssuePotential Cause(s)Recommended Solution(s)
No Reaction / Low Conversion 1. Inactive catalyst (Pd or Cu).2. Insufficiently inert atmosphere.3. Impure reagents/solvents.1. Use fresh, high-purity catalysts.[6]2. Ensure thorough degassing of solvents and proper Schlenk technique.[6]3. Purify substrates and distill solvents/bases.
Significant Alkyne Homocoupling 1. Presence of oxygen.2. High concentration of Cu(I) catalyst.3. High concentration of alkyne.1. Rigorously exclude oxygen from the reaction.[6][7]2. Reduce CuI loading or switch to a copper-free protocol.[6]3. Add the alkyne slowly via syringe pump to keep its concentration low.[6]
Formation of Black Precipitate (Pd Black) 1. Catalyst decomposition.2. Reaction temperature is too high.3. Presence of oxygen.1. Use a phosphine ligand to stabilize the Pd(0) center.2. Lower the reaction temperature.[6]3. Ensure a strictly inert atmosphere.[6]
Difficulty in Purification 1. Close Rf values of product and starting material.2. Presence of homocoupled diyne.1. Try a different solvent system for chromatography or consider recrystallization.2. Use a copper-free method to avoid the byproduct.

Workflow for Optimization

A logical workflow can streamline the optimization process for a new aryl halide substrate.

Caption: Figure 2: Optimization Workflow for Sonogashira Coupling

References

  • Sonogashira coupling - Wikipedia. (n.d.). In Wikipedia. Retrieved February 26, 2026, from [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. (2024, August 5). Chemistry LibreTexts. Retrieved February 26, 2026, from [Link]

  • Sonogashira Coupling - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. Retrieved February 26, 2026, from [Link]

  • Pérez-Temprano, M. H., Casares, J. A., & Espinet, P. (2011). Mechanistic Exploration of the Pd-Catalyzed Copper-Free Sonogashira Reaction. ACS Catalysis, 2(4), 642-651. Retrieved February 26, 2026, from [Link]

  • (a) Mechanism of Pd/Cu‐catalyzed Sonogashira coupling. (b) Two... - ResearchGate. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Optimization of the reaction conditions of the Sonogashira-type coupling reaction. [a] - ResearchGate. (n.d.). ResearchGate. Retrieved February 26, 2026, from [Link]

  • Al-Masum, M. (2012). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. KAUST Repository. Retrieved February 26, 2026, from [Link]

  • Recent developments and trends in the iron- and cobalt-catalyzed Sonogashira reactions. (2022, March 3). Beilstein Journal of Organic Chemistry. Retrieved February 26, 2026, from [Link]

  • Heravi, M. M., Zadsirjan, V., & Heydari, M. (2017). Recent advances in the application of the Sonogashira method in the synthesis of heterocyclic compounds. RSC Advances, 7(78), 49335-49382. Retrieved February 26, 2026, from [Link]

  • Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. (2020, April 20). MDPI. Retrieved February 26, 2026, from [Link]

  • Sonogashira Coupling Reaction with Diminished Homocoupling. (n.d.). ACS Publications. Retrieved February 26, 2026, from [Link]

  • Panda, S. S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. In Sustainable Chemical Insight in Biological Exploration. B P International. Retrieved February 26, 2026, from [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. Retrieved February 26, 2026, from [Link]

  • Heravi, M. M., & Zadsirjan, V. (2020). Current Applications of the Sonogashira Reaction in the Synthesis of Heterocyclic Compounds: An Update. Current Organic Chemistry, 24(15), 1676-1721. Retrieved February 26, 2026, from [Link]

  • Elangovan, A., Wang, Y. H., & Ho, T. I. (2003). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters, 5(11), 1841-1844. Retrieved February 26, 2026, from [Link]

  • Langille, N. F., Dakin, L. A., & Panek, J. S. (2002). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Organic Letters, 4(15), 2485-2488. Retrieved February 26, 2026, from [Link]

Sources

Advanced Functionalization Strategies for 3-Methyl-1,2-Thiazole: From Alkynylation to Bioorthogonal Ligation

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-methyl-1,2-thiazole (3-methylisothiazole) scaffold is a critical pharmacophore in modern drug design, serving as a bioisostere for pyridine and thiazole rings. Its unique electronic properties—specifically the N–S bond—confer distinct metabolic stability and hydrogen-bonding profiles. However, the functionalization of this scaffold is often hindered by the lability of the isothiazole ring toward nucleophilic attack and the potential for catalyst poisoning by the sulfur atom.

This guide details the functionalization of 3-methyl-1,2-thiazole via a terminal alkyne group . We present a robust, two-phase workflow:

  • Installation: Regioselective synthesis of 5-ethynyl-3-methylisothiazole via C-5 halogenation and Sonogashira cross-coupling.

  • Application: Utilization of the terminal alkyne handle for bioorthogonal ligation (CuAAC "Click" Chemistry) to generate diverse chemical libraries.

Strategic Analysis: Reactivity & Regiocontrol

To successfully functionalize 3-methyl-1,2-thiazole, one must understand its electronic bias. The isothiazole ring exhibits distinct reactivity patterns compared to its 1,3-thiazole isomer.

  • C-5 Position (The "Active" Site): The C-5 proton is the most acidic due to the inductive effect of the adjacent sulfur atom. It is the primary site for electrophilic aromatic substitution (EAS) and lithiation.

  • C-4 Position (The "Inert" Site): This position is electronically deactivated and sterically hindered, making direct functionalization difficult without directing groups.

  • Ring Stability Warning: The N–S bond is susceptible to cleavage by strong nucleophiles (e.g., primary amines, strong bases) or reducing agents, leading to ring-opening to form aminothiones.

Strategic Workflow

The following diagram outlines the decision tree for functionalizing this scaffold, highlighting the pathway to the terminal alkyne "handle."

Isothiazole_Functionalization Start 3-Methyl-1,2-thiazole Bromination C-5 Bromination (NBS, DMF) Start->Bromination Electrophilic Subst. Intermediate_Br 5-Bromo-3-methylisothiazole Bromination->Intermediate_Br Sonogashira Sonogashira Coupling (Pd(PPh3)2Cl2, CuI, TMS-Acetylene) Intermediate_Br->Sonogashira Pd-Catalysis Protected_Alkyne 5-TMS-Ethynyl-3-methylisothiazole Sonogashira->Protected_Alkyne Deprotection Desilylation (K2CO3, MeOH) Protected_Alkyne->Deprotection Terminal_Alkyne 5-Ethynyl-3-methylisothiazole (The Handle) Deprotection->Terminal_Alkyne Click_Chem CuAAC 'Click' Reaction (R-N3, CuSO4, Ascorbate) Terminal_Alkyne->Click_Chem Bioorthogonal Ligation Library Triazole-Linked Library Click_Chem->Library

Figure 1: Strategic workflow for the generation and utilization of the 5-alkynyl-isothiazole scaffold.

Protocol 1: Synthesis of the Alkyne Handle

Objective: Synthesize 5-ethynyl-3-methylisothiazole (Compound 3 ) from 3-methylisothiazole.

Step A: Regioselective C-5 Bromination

Direct lithiation can be used, but bromination offers a more scalable and stable intermediate for cross-coupling.

  • Reagents: 3-methylisothiazole (1.0 equiv), N-Bromosuccinimide (NBS, 1.1 equiv), DMF (0.5 M).

  • Conditions: 0°C to Room Temperature (RT), 4 hours.

Procedure:

  • Dissolve 3-methylisothiazole in anhydrous DMF under Argon.

  • Cool the solution to 0°C.

  • Add NBS portion-wise over 30 minutes to avoid exotherm.

  • Allow to warm to RT and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 8:2) or LC-MS.

  • Workup: Dilute with water and extract with Et2O (x3). Wash organics with brine, dry over Na2SO4, and concentrate.

  • Purification: Silica gel chromatography (0-10% EtOAc in Hexane).

  • Product: 5-bromo-3-methylisothiazole (1 ). Note: This compound is volatile; handle with care during concentration.

Step B: Sonogashira Coupling & Deprotection

This step installs the alkyne. The use of TMS-acetylene prevents homocoupling (Glaser coupling) and allows for controlled deprotection.

  • Reagents: Compound 1 (1.0 equiv), TMS-acetylene (1.5 equiv), Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), Et3N (3.0 equiv), THF (degassed).

  • Conditions: 60°C, sealed tube, 12 hours.

Procedure:

  • In a pressure tube, dissolve Compound 1 in degassed THF.

  • Add Et3N, Pd(PPh3)2Cl2, and CuI. Sparge with Argon for 5 minutes.

  • Add TMS-acetylene via syringe.

  • Seal and heat to 60°C for 12 hours. The solution typically turns dark brown.

  • Workup: Filter through a Celite pad (eluting with EtOAc). Concentrate the filtrate.

  • Deprotection (One-Pot optional): Redissolve crude in MeOH. Add K2CO3 (1.5 equiv) and stir at RT for 1 hour.

  • Purification: Flash chromatography (Hexane/EtOAc).

  • Product: 5-ethynyl-3-methylisothiazole (3 ).

Data Summary Table: Reaction Optimization

ParameterCondition A (Standard)Condition B (Optimized)Outcome
Catalyst Pd(PPh3)4Pd(PPh3)2Cl2 Pd(II) is more stable to sulfur poisoning than Pd(0) precursors.
Base K2CO3 (Solid)Et3N (Liquid) Liquid amine bases prevent surface passivation of CuI.
Solvent DMFTHF THF simplifies workup and reduces thermal degradation of the isothiazole.
Yield 45-55%78-85% Optimized conditions minimize homocoupling.

Protocol 2: Application via Click Chemistry (CuAAC)

Objective: Use the terminal alkyne (3 ) to generate a library of triazole-linked drug candidates.

The Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is ideal for isothiazoles because it proceeds under mild conditions that do not threaten the N–S bond stability.

Experimental Protocol
  • Reagents: 5-ethynyl-3-methylisothiazole (3 , 1.0 equiv), Organic Azide (R-N3, 1.0 equiv), CuSO4·5H2O (5 mol%), Sodium Ascorbate (10 mol%).

  • Solvent: t-BuOH/H2O (1:1).

  • Preparation: Dissolve alkyne 3 and the desired azide in t-BuOH/H2O (1:1, 0.2 M).

  • Catalyst Generation: Prepare a fresh solution of sodium ascorbate in water and add it to the reaction, followed immediately by the CuSO4 solution.

  • Reaction: Stir vigorously at RT for 4–16 hours. The reaction is usually heterogeneous.

  • Monitoring: LC-MS is preferred over TLC due to the polarity of triazoles.

  • Workup:

    • If solid precipitates:[1] Filter and wash with water/cold ether.

    • If liquid: Dilute with water, extract with EtOAc. Note: Copper removal is critical. Wash with 10% NH4OH or EDTA solution to remove Cu traces.

Mechanism & Rationale

The resulting 1,4-disubstituted 1,2,3-triazole serves as a rigid linker, mimicking a trans-amide bond but with improved metabolic stability.

Click_Mechanism Step1 Cu(I) Acetylide Formation (Rate Determining) Step2 Azide Coordination Step1->Step2 Step3 Metallacycle Formation Step2->Step3 Step4 Ring Contraction & Protonolysis Step3->Step4

Figure 2: Simplified mechanistic flow of the CuAAC reaction on the isothiazole scaffold.

Troubleshooting & Expert Insights

Catalyst Poisoning (The Sulfur Effect)

Isothiazoles contain sulfur, which is a soft Lewis base that can coordinate to Pd and Cu, potentially deactivating the catalyst.

  • Solution: If conversion stalls during Sonogashira coupling, increase catalyst loading to 10 mol% Pd and 20 mol% CuI. Alternatively, use a bidentate ligand like dppe or Xantphos to outcompete sulfur coordination.

Ring Opening (The Nucleophile Trap)

The isothiazole ring is sensitive to ring opening by strong nucleophiles, particularly at the S–N bond.

  • Avoid: Strong amide bases (LiNH2) or harsh reducing conditions (LiAlH4).

  • Safe Zone: The protocols above use mild carbonate or amine bases (Et3N, K2CO3), which are compatible with the ring stability.

Regioselectivity Verification

Always verify the position of functionalization using 2D NMR (HMBC).

  • Diagnostic: In 3-methylisothiazole, the C-4 proton appears as a doublet (~6.8 ppm) and C-5 as a doublet (~8.4 ppm). Upon C-5 substitution, the C-4 proton will collapse to a singlet and shift slightly upfield.

References

  • Isothiazole Chemistry & Reactivity

    • Review of Isothiazole Synthesis and Reactivity.Russian Chemical Reviews, 2002.[2] Link

  • Sonogashira Coupling on Heterocycles

    • Sonogashira Coupling of 3,5-dichloro-isothiazole-4-carbonitriles.[3]PubMed, 2006. Link

  • Lithiation Strategies

    • Lithiation of five-membered heteroaromatic compounds.Canadian Journal of Chemistry, 1970. Link

  • Click Chemistry in Drug Discovery

    • Recent updates in click chemistry for drug discovery.Frontiers in Chemistry, 2023. Link

  • General Isothiazole Properties

    • 3-Methyl-isothiazole Product Data.[1][2][4][5][6][7][8]Sigma-Aldrich. Link

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Procedure for conjugating 5-Ethynyl-3-methyl-1,2-thiazole to biomolecules

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Bioconjugation of 5-Ethynyl-3-methyl-1,2-thiazole to Biomolecules via CuAAC

Abstract

This technical guide details the protocol for conjugating 5-Ethynyl-3-methyl-1,2-thiazole (an isothiazole derivative carrying a terminal alkyne) to azide-functionalized biomolecules (proteins, peptides, or glycans). The procedure utilizes Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) , optimized with the water-soluble ligand THPTA to prevent protein precipitation and oxidative damage. This document addresses the specific solubility challenges of the hydrophobic thiazole scaffold and provides a self-validating workflow for high-yield conjugation.

Introduction & Chemical Logic

The conjugation of heteroaromatic scaffolds, such as 5-Ethynyl-3-methyl-1,2-thiazole , is a critical step in fragment-based drug discovery (FBDD) and Activity-Based Protein Profiling (ABPP). The 1,2-thiazole (isothiazole) ring is a privileged pharmacophore, often serving as a bioisostere for pyridine or benzene rings in kinase inhibitors.

The ethynyl (terminal alkyne) group at the C5 position serves as a bioorthogonal "click" handle. It is chemically inert under physiological conditions but reacts rapidly with azides in the presence of a Copper(I) catalyst to form a stable 1,2,3-triazole linkage.[1]

Key Mechanistic Insight: Unlike strained cyclooctynes (used in copper-free SPAAC), this terminal alkyne requires catalysis. The primary challenge with thiazole-based probes is their hydrophobicity and the potential for the heterocyclic nitrogen to coordinate with copper, potentially stalling the reaction. We overcome this by using THPTA , a ligand that outcompetes the thiazole for copper binding while maintaining the metal's catalytic activity and water solubility.

Visual 1: Reaction Mechanism

The following diagram illustrates the catalytic cycle, highlighting the role of the ligand in stabilizing the Cu(I) species.

CuAAC_Mechanism Cu2 Cu(II) Sulfate Cu1 Active Cu(I)-THPTA Complex Cu2->Cu1 Reduction Asc Ascorbate (Reductant) Asc->Cu1 Inter Cu-Acetylide Intermediate Cu1->Inter + Alkyne Alkyne 5-Ethynyl-3-methyl- 1,2-thiazole Azide Azide-Biomolecule Azide->Inter Attack Product Thiazole-Triazole- Biomolecule Inter->Product Cyclization Product->Cu1 Catalyst Regeneration

Caption: The CuAAC catalytic cycle. Sodium ascorbate reduces Cu(II) to Cu(I), which is stabilized by THPTA.[2][3] The Cu(I) coordinates the thiazole alkyne, facilitating nucleophilic attack by the azide.

Materials & Preparation

Critical Consideration: The thiazole derivative is hydrophobic. It must be dissolved in a water-miscible organic solvent (DMSO) before introduction to the aqueous reaction.

ReagentStock ConcentrationSolventStorageFunction
5-Ethynyl-3-methyl-1,2-thiazole 10–50 mMAnhydrous DMSO-20°C"Click" Cargo
CuSO₄ · 5H₂O 20 mMddH₂ORTCatalyst Source
THPTA Ligand 100 mMddH₂O-20°CCu(I) Stabilizer
Sodium Ascorbate 100 mMddH₂OFresh Reductant
Aminoguanidine (Optional)100 mMddH₂O4°CPrevents side-reactions

Note on Ligand: Do not use TBTA for protein conjugation. TBTA is poorly soluble in water and requires high organic co-solvent percentages (>20%), which will denature most proteins. THPTA allows the reaction to proceed with <5% DMSO.

Experimental Protocol

Standard Operating Procedure (SOP): Protein Labeling Target: Conjugation of thiazole probe to an azide-labeled protein (50 µM final conc).

Step 1: Premix the Catalyst (The "Master Mix" Strategy)

Why: Premixing Copper and Ligand ensures the copper is coordinated before it touches the protein, preventing non-specific binding to histidine/cysteine residues which causes oxidation and precipitation.

  • In a separate microcentrifuge tube, mix:

    • THPTA Stock (100 mM): 5 µL

    • CuSO₄ Stock (20 mM): 10 µL

    • Ratio: This creates a 1:5 (Cu:Ligand) molar ratio.

  • Incubate for 2 minutes at Room Temperature (RT). The solution should remain clear/light blue.

Step 2: Reaction Assembly

Add reagents to the protein solution in the following strict order :

  • Protein Solution: Dilute azide-labeled protein to 50 µM in PBS (pH 7.4).

    • Avoid: Tris buffers (can chelate Cu) or buffers with EDTA.

  • Thiazole Probe: Add the 5-Ethynyl-3-methyl-1,2-thiazole stock (in DMSO) to a final concentration of 100–250 µM (2–5x molar excess).

    • Critical: Keep final DMSO concentration < 5% .

  • Catalyst Complex: Add the premixed Cu-THPTA complex (from Step 1) to a final concentration of 1 mM (Ligand) / 0.2 mM (Cu).

  • Aminoguanidine (Optional): Add to 5 mM final (protects Arginine/Lysine from oxidation by dehydroascorbate).

  • Sodium Ascorbate: Add to 5 mM final concentration.

    • Action: This initiates the reaction.[3] The solution may turn slightly yellow (Cu(I) species).

Step 3: Incubation
  • Time: 1 hour.

  • Temperature: Room Temperature (25°C), protected from light.

  • Agitation: Gentle rotation. Do not vortex vigorously (denatures protein).

Step 4: Quenching & Purification
  • Quench: Add EDTA to a final concentration of 10 mM to strip the copper.

  • Purify: Remove excess thiazole probe and copper reagents immediately.

    • Method A (Spin Column): Zeba™ Spin Desalting Columns (7K MWCO).

    • Method B (Dialysis): Dialyze against PBS (pH 7.4) with 1 mM EDTA at 4°C overnight.

Quality Control & Validation

Every conjugation must be validated. Do not assume the reaction worked simply because reagents were mixed.

MethodExpected ResultInterpretation
LC-MS (Intact Protein) Mass shift of +123.18 Da (MW of thiazole probe)Pass: Distinct peak shift corresponding to probe adduct. Fail: Only original mass observed.
Fluorescence (SDS-PAGE) Only if thiazole is fluorescent or a secondary fluorophore is usedFluorescent band at correct MW.
Western Blot Detection with anti-thiazole antibody (if available)Specific band detection.

Troubleshooting & Optimization

Visual 2: Troubleshooting Decision Tree

Troubleshooting Start Protein Precipitation? Check1 Check DMSO % Start->Check1 Check2 Check Cu:Ligand Ratio Check1->Check2 DMSO < 5% Soln1 Reduce Probe Conc or Change Solvent Check1->Soln1 DMSO > 5% Soln2 Increase THPTA (Use 1:5 or 1:10) Check2->Soln2 Ratio < 1:5 Soln3 Dilute Protein (< 1 mg/mL) Check2->Soln3 Ratio OK

Caption: Workflow for resolving protein precipitation, the most common failure mode in thiazole conjugations.

Common Issues:

  • Precipitation: The thiazole ring is hydrophobic. If the protein precipitates upon adding the probe, lower the probe concentration or add 5% Glycerol to the buffer.

  • No Reaction: Oxygen kills the Cu(I) catalyst. Ensure the reaction tube is capped tightly. If necessary, sparge buffers with Nitrogen/Argon before adding Ascorbate.[4]

  • Copper Contamination: If downstream assays (e.g., cell culture) are sensitive to copper, perform extensive dialysis (3 buffer changes) with EDTA.

References

  • Presolski, S. I., et al. (2011). "Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation." Current Protocols in Chemical Biology. Link

  • Hong, V., et al. (2009).[5] "Analysis and Optimization of Copper-Catalyzed Azide-Alkyne Cycloaddition for Bioconjugation." Angewandte Chemie International Edition. Link

  • Besanceney-Webler, C., et al. (2011). "Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study." Angewandte Chemie. Link

  • Glen Research. "THPTA - A Water Soluble Click Ligand." Glen Report 26.15. Link

  • BenchChem. "Troubleshooting Protein Precipitation During Bioconjugation." Technical Support Center. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing 5-Ethynyl-3-methyl-1,2-thiazole Click Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting and practical advice for improving the yield and consistency of Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) reactions involving 5-ethynyl-3-methyl-1,2-thiazole. Our goal is to move beyond generic protocols and offer insights grounded in mechanistic understanding to empower you to resolve challenges in your specific experimental context.

Introduction: The Nuances of a Heterocyclic Alkyne

The CuAAC reaction is a cornerstone of modern chemical synthesis due to its high efficiency and broad functional group tolerance.[1] However, the performance of the reaction can be significantly influenced by the specific substrates employed. 5-Ethynyl-3-methyl-1,2-thiazole, while a valuable building block, presents unique considerations due to its heterocyclic nature and electronic properties. The presence of nitrogen and sulfur atoms in the thiazole ring can lead to interactions with the copper catalyst, and the overall electron-withdrawing character of the heterocycle can modulate the reactivity of the alkyne. This guide will address these specific challenges in a question-and-answer format to help you navigate and optimize your reactions.

Troubleshooting Guide: From Low Yields to Clean Products

This section is structured to help you systematically diagnose and resolve common issues encountered during the click reaction of 5-ethynyl-3-methyl-1,2-thiazole.

Issue 1: Low or No Product Formation

Question: My click reaction with 5-ethynyl-3-methyl-1,2-thiazole is giving very low yield or no product at all. Where should I start troubleshooting?

Answer: Low or no product formation is a common but solvable problem. A systematic approach is key. We can break down the potential causes into three main areas: the catalyst system, the reaction conditions, and potential substrate-specific issues.

1. The Catalyst System: Ensuring Active Copper(I)

The heart of the CuAAC reaction is the copper(I) catalyst.[2] Its oxidation to the inactive copper(II) state is a primary reason for reaction failure.

  • Copper Source: While various copper(I) sources like CuI or CuBr can be used, the most common and convenient method is the in situ reduction of a copper(II) salt, such as CuSO₄·5H₂O, using a reducing agent.[2]

  • Reducing Agent: Sodium ascorbate is the most widely used reducing agent.[3] It is crucial to use a freshly prepared solution of sodium ascorbate, as it can degrade over time, especially when exposed to air.

  • Oxygen Sensitivity: The Cu(I) ion is readily oxidized by atmospheric oxygen. Ensure your reaction is performed under an inert atmosphere (nitrogen or argon). Degassing your solvents and solutions by sparging with an inert gas prior to adding the copper source and reducing agent is highly recommended.

dot

Catalyst_Check Start Low/No Product Check_Catalyst Is the Catalyst System Active? Start->Check_Catalyst Check_Catalyst->Start No Check_Cu_Source Verify Copper(II) Salt Quality Check_Catalyst->Check_Cu_Source Yes Check_Reducing_Agent Prepare Fresh Sodium Ascorbate Solution Check_Cu_Source->Check_Reducing_Agent Check_Oxygen Degas Solvents and Run Under Inert Atmosphere Check_Reducing_Agent->Check_Oxygen Successful_Reaction Improved Yield Check_Oxygen->Successful_Reaction

Caption: Troubleshooting workflow for an inactive catalyst system.

2. Reaction Conditions: Optimizing the Environment

The solvent, temperature, and concentration of reactants play a critical role in the reaction's success.

ParameterRecommendationRationale
Solvent A mixture of water and a co-solvent like t-BuOH, DMF, or DMSO is often effective.Water accelerates the CuAAC reaction, while the organic co-solvent ensures the solubility of the reactants.[2]
Temperature Most CuAAC reactions proceed efficiently at room temperature.If the reaction is sluggish, gentle heating (e.g., 40-60 °C) can increase the rate. However, high temperatures can promote side reactions.[4]
Concentration Aim for a concentration of at least 0.1 M for your limiting reagent.Dilute conditions can slow down the reaction rate.
pH The reaction is generally tolerant of a pH range from 4 to 12.Extreme pH values can affect the stability of the reactants or the catalyst.[5]

3. Substrate-Specific Issues with 5-Ethynyl-3-methyl-1,2-thiazole

The thiazole moiety in your alkyne introduces specific considerations.

Question: Could the thiazole ring in my alkyne be interfering with the reaction?

Answer: Yes, this is a critical point to consider. The nitrogen and sulfur atoms in the thiazole ring are potential coordination sites for the copper catalyst. This can lead to catalyst sequestration, where the copper is non-productively bound to the thiazole, reducing its availability to catalyze the cycloaddition.

dot

Thiazole_Interaction cluster_productive Productive Pathway Cu_I Cu(I) Thiazole_Alkyne 5-Ethynyl-3-methyl- 1,2-thiazole Cu_I->Thiazole_Alkyne Catalysis Cu_I->Thiazole_Alkyne Coordination to Thiazole Ring Azide Azide Thiazole_Alkyne->Azide Cycloaddition Product Triazole Product Azide->Product

Caption: Potential interaction of the thiazole ring with the copper catalyst.

Solution: The Role of Accelerating Ligands

To mitigate potential catalyst inhibition by the thiazole ring, the use of a copper-coordinating ligand is highly recommended. These ligands stabilize the Cu(I) oxidation state and can prevent non-productive binding of the catalyst to your substrate.[6]

LigandKey Features
TBTA (Tris(benzyltriazolylmethyl)amine)The first widely used accelerating ligand. Effective but has limited aqueous solubility.
THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)A water-soluble analogue of TBTA, ideal for bioconjugation and reactions in aqueous media.[6]
BTTAA (2-(4-((bis((1-(tert-butyl)-1H-1,2,3-triazol-4-yl)methyl)amino)methyl)-1H-1,2,3-triazol-1-yl)acetic acid)A highly effective ligand that can further accelerate the reaction.

Studies have shown that ligands containing heteroatoms, such as those with benzothiazole moieties, can be effective in CuAAC, suggesting that a well-chosen ligand can outcompete the thiazole of your alkyne for copper coordination.[7]

Frequently Asked Questions (FAQs)

Q1: What is the optimal ratio of reactants and catalyst?

A1: A common starting point is a slight excess of one of the click partners (e.g., 1.1 equivalents of the azide if the alkyne is the limiting reagent). For the catalyst, typical loadings are 1-5 mol% of the copper source and 5-10 mol% of the reducing agent. The ligand is often used in a 1:1 to 5:1 ratio with the copper source.

Q2: I see some insoluble material in my reaction. What could it be?

A2: This could be several things. If you are not using a ligand, it might be a less soluble copper(I) species. It could also be the product precipitating out of solution if it is not very soluble in your reaction mixture. In some cases, terminal alkynes can undergo oxidative homocoupling (Glaser coupling) to form a diyne, which may have limited solubility.[8] The use of a good ligand and ensuring a sufficient amount of reducing agent can help minimize this side reaction.

Q3: How do I purify my final triazole product?

A3: Purification strategies depend on the properties of your product. If the product is a solid and precipitates from the reaction mixture, simple filtration may be sufficient. Otherwise, standard techniques like column chromatography on silica gel are effective. To remove residual copper, washing the organic extract with an aqueous solution of EDTA or ammonia can be helpful.

Q4: Can I use a copper(I) salt directly instead of generating it in situ?

A4: Yes, you can use salts like CuI or CuBr directly. However, they are more sensitive to oxidation than Cu(II) salts and should be handled under an inert atmosphere. The in situ generation from a more stable Cu(II) precursor is often more convenient and reproducible.

Q5: My reaction works, but it's very slow. How can I speed it up?

A5: To accelerate a sluggish reaction:

  • Increase the concentration of your reactants.

  • Add an accelerating ligand like THPTA or BTTAA if you are not already using one.

  • Gently heat the reaction to 40-60 °C.

  • Ensure your sodium ascorbate solution is fresh and in sufficient excess.

Experimental Protocols

Protocol 1: General Procedure for CuAAC with 5-Ethynyl-3-methyl-1,2-thiazole

This protocol provides a robust starting point for your click reaction.

Materials:

  • 5-Ethynyl-3-methyl-1,2-thiazole

  • Your azide partner

  • Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)

  • Sodium L-ascorbate

  • THPTA (Tris(3-hydroxypropyltriazolylmethyl)amine)

  • Solvent: Degassed 1:1 mixture of water and t-BuOH

Procedure:

  • In a reaction vessel, dissolve 5-ethynyl-3-methyl-1,2-thiazole (1.0 eq) and your azide (1.1 eq) in the 1:1 water/t-BuOH solvent mixture.

  • In a separate vial, prepare a stock solution of CuSO₄·5H₂O (e.g., 100 mM in water).

  • In another vial, prepare a stock solution of THPTA (e.g., 500 mM in water).

  • Prepare a fresh stock solution of sodium ascorbate (e.g., 1 M in water).

  • To the reaction vessel, add the THPTA solution (5 mol%).

  • Add the CuSO₄ solution (1 mol%).

  • Initiate the reaction by adding the freshly prepared sodium ascorbate solution (10 mol%).

  • Stir the reaction at room temperature under an inert atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, proceed with your desired workup and purification.

Protocol 2: Small-Scale Test Reaction to Verify Reagent Activity

If you are consistently facing issues, this small-scale test with model substrates can help identify the faulty component.

Materials:

  • Model alkyne: Phenylacetylene

  • Model azide: Benzyl azide

  • Your catalyst system components (CuSO₄, Sodium Ascorbate, Ligand)

  • Solvent: 1:1 water/t-BuOH

  • TLC supplies

Procedure:

  • Follow the general procedure above, substituting your substrates with phenylacetylene and benzyl azide.

  • After adding all reagents, spot the initial reaction mixture (t=0) on a TLC plate.

  • Allow the reaction to proceed for 30 minutes at room temperature.

  • Spot the reaction mixture again on the same TLC plate.

  • Develop the TLC plate in an appropriate solvent system (e.g., 3:1 Hexanes:Ethyl Acetate).

  • Visualize the plate under UV light. A successful reaction will show the consumption of the starting materials and the appearance of a new, lower Rf spot corresponding to the triazole product.

References

  • Hein, J. E., & Fokin, V. V. (2010). Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides. Chemical Society Reviews, 39(4), 1302-1315.
  • Riahi, K., et al. (2020). 2-Aminobenzothiazole-Containing Copper(II) Complex as Catalyst in Click Chemistry: An Experimental and Theoretical Study.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions.
  • Rostovtsev, V. V., et al. (2002). A Stepwise Huisgen Cycloaddition Process: Copper(I)-Catalyzed Regioselective Ligation of Azides and Terminal Alkynes.
  • Tornøe, C. W., Christensen, C., & Meldal, M. (2002). Peptidotriazoles on Solid Phase:[7][9][10]-Triazoles by Regiospecific Copper(I)-Catalyzed 1,3-Dipolar Cycloadditions of Terminal Alkynes to Azides. The Journal of Organic Chemistry, 67(9), 3057-3064.

  • Hong, V., Presolski, S. I., Ma, C., & Finn, M. G. (2009). Analysis and Optimization of Copper-Catalyzed Azide−Alkyne Cycloaddition for Bioconjugation.
  • Besanceney-Webler, C., et al. (2011). Increasing the Efficacy of Bioorthogonal Click Reactions for Bioconjugation: A Comparative Study.
  • Himo, F., et al. (2005). Copper(I)-Catalyzed Synthesis of 1,2,3-Triazoles. DFT Study of the Mechanism. Journal of the American Chemical Society, 127(1), 210-216.
  • Straub, B. F. (2007). µ-Acetylide and µ-Alkenyl-Bridged Dicopper(I) Complexes in the Catalysis of “Click” Reactions. Chemistry – A European Journal, 13(29), 8068-8073.
  • Bock, V. D., Hiemstra, H., & van Maarseveen, J. H. (2006). CuI-Catalyzed Alkyne–Azide “Click” Cycloadditions from a Mechanistic and Synthetic Perspective. European Journal of Organic Chemistry, 2006(1), 51-68.
  • Li, Y., et al. (2013). A simple method to synthesize bis(1,2,3-triazole) and 5-alkynyl-1,2,3-triazole from alkyne and azido at various temperatures. Tetrahedron Letters, 54(18), 2269-2272.
  • Presolski, S. I., Hong, V. P., & Finn, M. G. (2011). Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation. Current Protocols in Chemical Biology, 3(4), 153-162.
  • Wu, P., & Fokin, V. V. (2007).
  • Wikipedia. (2024, February 20). Click chemistry. Retrieved from [Link]

Sources

Preventing homocoupling of 5-Ethynyl-3-methyl-1,2-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Homocoupling (Glaser-Hay Dimerization)

Status: Active Guide Ticket ID: THZ-5-ETH-001 Lead Scientist: Dr. Aris (Senior Application Scientist)

Executive Summary: The "Ticket"

User Issue: You are observing a significant side product during the coupling of 5-Ethynyl-3-methyl-1,2-thiazole . Diagnosis: The side product is likely the 1,3-diyne dimer (1,2-bis(3-methyl-1,2-thiazol-5-yl)buta-1,3-diyne), resulting from Glaser-Hay homocoupling . Root Cause: This reaction is catalyzed by Copper(I) in the presence of trace Oxygen. The electron-deficient nature of the thiazole ring increases the acidity of the terminal alkyne proton (


), accelerating the formation of the copper acetylide intermediate, which is the precursor to the dimer.
The Mechanistic Root Cause

To solve the problem, you must understand the competition between the desired Sonogashira Cross-Coupling and the undesired Glaser Homocoupling .

Visualizing the Competition (DOT Diagram)

ReactionCompetition Alkyne 5-Ethynyl-3-methyl- 1,2-thiazole CuAcetylide Cu-Acetylide (Active Species) Alkyne->CuAcetylide + Base CuI Cu(I) Catalyst CuI->CuAcetylide PdCycle Pd-Catalytic Cycle (Ar-X) CuAcetylide->PdCycle Transmetallation (Fast) Dimer Homocoupled Dimer (Glaser Product) CuAcetylide->Dimer Oxidation by O2 (If present) Product Cross-Coupled Product PdCycle->Product Reductive Elim. Oxygen Oxygen (O2) Oxygen->Dimer

Figure 1: The Kinetic Competition. The Cu-Acetylide is necessary for the Sonogashira reaction (green path) but will rapidly dimerize if Oxygen is present (red path).

Troubleshooting Protocols
Protocol A: Optimization of Copper-Catalyzed Systems

If you must use Copper (standard Sonogashira), you must rigorously control the reaction environment.

Step 1: The "Freeze-Pump-Thaw" Degassing (Mandatory) Sparging with nitrogen is often insufficient for thiazole alkynes due to their high reactivity.

  • Place solvent and liquid reagents in a Schlenk tube.

  • Freeze solid using liquid nitrogen (

    
    ).
    
  • Apply high vacuum (0.1 mmHg) for 10-15 minutes.

  • Close vacuum, remove from

    
    , and thaw in warm water.
    
  • Repeat 3 times.

  • Backfill with Argon (heavier than air, provides a better blanket than

    
    ).
    

Step 2: Syringe Pump Addition (The "Dilution Effect") Keep the concentration of the free alkyne low relative to the Aryl Halide.

  • Setup: Dissolve the 5-ethynyl-3-methyl-1,2-thiazole in a portion of the degassed solvent.

  • Rate: Add this solution dropwise via syringe pump over 1–2 hours to the reaction mixture containing the Catalyst, Base, and Aryl Halide.

  • Logic: Low alkyne concentration statistically favors the reaction with the abundant Aryl Halide (Cross-coupling) over the reaction with another alkyne molecule (Homocoupling).

Step 3: Catalyst Loading Adjustment

  • Decrease Copper: Lower CuI loading to 1–2 mol%. High copper loading linearly increases dimerization rates.

  • Increase Palladium: Ensure Pd is active. Thiazoles can coordinate Pd via the Nitrogen, potentially poisoning it. Use a strong ligand like XPhos or SPhos to outcompete the thiazole nitrogen.

Protocol B: Copper-Free Sonogashira (The "Nuclear Option")

If Protocol A fails, eliminate the root cause (Copper) entirely. This proceeds via a carbopalladation mechanism or direct Pd-acetylide formation, completely bypassing the Glaser pathway.

Recommended Conditions (Cacchi-type):

ComponentRecommendationNotes
Catalyst

(3-5 mol%)
Robust, standard Pd(II) source.
Co-Catalyst None Strictly exclude Cu.
Base Pyrrolidine or PiperidineSecondary amines act as both base and ligand.
Solvent DMF or NMPPolar aprotic solvents assist in stabilizing the Pd-intermediate.
Temperature 60°C - 80°CCu-free reactions have a higher activation energy; heat is required.

Procedure:

  • Combine Aryl Halide (1.0 equiv) and

    
     in degassed DMF.
    
  • Add Pyrrolidine (2.0 equiv).

  • Add 5-ethynyl-3-methyl-1,2-thiazole (1.1 equiv).

  • Heat to 60°C under Argon.

  • Note: Reaction times will be longer (4–12 hours) compared to Cu-catalyzed versions.

Purification & Handling (Post-Reaction)

Issue: The dimer (1,3-diyne) often co-elutes with the product on silica gel. Solution:

  • Silver Nitrate Impregnated Silica:

    • Terminal alkynes and diynes have different affinities for

      
      .
      
    • Mix 10%

      
      
      
      
      
      with silica gel in acetonitrile, evaporate solvent, and dry (protect from light).
    • Use this as a stationary phase. The separation resolution between the dimer and the cross-coupled product will improve drastically.

  • Storage:

    • 5-Ethynyl-3-methyl-1,2-thiazole is unstable at room temperature (polymerization).

    • Store at -20°C under Argon.

    • If the solid turns black/brown, filter through a short plug of silica before use to remove oligomers.

Troubleshooting Decision Tree

Troubleshooting Start Problem: Low Yield / Dimer Formation CheckO2 Are you using Freeze-Pump-Thaw? Start->CheckO2 CheckAdd Are you using Slow Addition? CheckO2->CheckAdd Yes ActionDegas Action: Implement F-P-T Degassing CheckO2->ActionDegas No CheckCu Can you remove Copper? CheckAdd->CheckCu Yes ActionPump Action: Use Syringe Pump (1h addition) CheckAdd->ActionPump No ActionCuFree Action: Switch to Cu-Free Protocol (Pd/Pyrrolidine/60°C) CheckCu->ActionCuFree Yes ActionPurify Action: Use AgNO3-Silica Chromatography CheckCu->ActionPurify No (Must use Cu)

Figure 2: Step-by-step decision logic for eliminating homocoupling side-products.

Frequently Asked Questions (FAQ)

Q: Why is the thiazole ring specifically problematic? A: The thiazole ring is electron-withdrawing. This pulls electron density away from the alkyne, making the terminal proton more acidic (


 drops). This makes the deprotonation and subsequent formation of the Copper-Acetylide faster than with a standard phenylacetylene. Higher concentrations of Cu-Acetylide increase the statistical probability of dimerization [1].

Q: Can I use Ascorbic Acid to prevent oxidation? A: In "Click" chemistry (CuAAC), yes. In Sonogashira, no . Ascorbate reduces Cu(II) back to Cu(I). However, the homocoupling mechanism requires the oxidation of Cu(I) to Cu(II). Adding ascorbate keeps the copper in the Cu(I) state, which is good for the catalytic cycle, but it does not strictly prevent the oxidative dimerization if oxygen is present. The best "reducing agent" in Sonogashira is simply the absence of Oxygen.

Q: My reaction turns green. What does that mean? A: A green or blue hue usually indicates the formation of Cu(II) species. This is a "red flag" that Oxygen has leaked into your system. The active Sonogashira catalyst system (Pd(0)/Cu(I)) should typically be yellow, orange, or reddish-brown/black, but rarely bright green/blue [2].

References
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922.

  • Siemsen, P., Livingston, R. C., & Diederich, F. (2000). Acetylenic Coupling: A Powerful Tool in Molecular Construction. Angewandte Chemie International Edition, 39(15), 2632–2657.

  • Liang, Y., Xie, Y.-X., & Li, J.-H. (2006). Palladium-Catalyzed Copper-Free Sonogashira Cross-Coupling of Aryl/Heteroaryl Chlorides with Terminal Alkynes.[1] Journal of Organic Chemistry, 71(1), 379–381.

Sources

Optimizing catalyst concentration for thiazole alkyne cycloaddition

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Catalyst Concentration for Thiazole C-H Functionalization with Alkynes

Diagnostic Hub: The Mechanistic Logic

Welcome to the Advanced Catalysis Support Unit. You are likely here because you are attempting to functionalize a thiazole core using an alkyne coupling partner (hydroarylation or oxidative coupling) and are experiencing non-linear kinetics, catalyst deactivation, or regioselectivity loss.

In drug discovery, thiazoles are "privileged scaffolds," but their electron-deficient nature makes them challenging substrates for C-H activation compared to electron-rich heterocycles like indoles. The critical parameter in these reactions is rarely just "adding more metal"; it is the precise ratio of Catalyst : Ligand : Oxidant .

The Core Problem: The "Goldilocks" Zone

For Palladium (Pd) or Rhodium (Rh) catalyzed C-H functionalization of thiazoles with alkynes, the catalyst concentration dictates the pathway:

  • Low Concentration (<1 mol%): The rate-determining step (usually C-H cleavage via Concerted Metalation-Deprotonation, CMD) stalls. The active species decomposes before completing enough turnover numbers (TON).

  • High Concentration (>10 mol%):

    • Aggregation: Metal centers form inactive clusters (Pd-black).

    • Off-Cycle Traps: Excess metal coordinates irreversibly to the thiazole nitrogen (acting as a poison rather than a substrate).

    • Homocoupling: The catalyst begins prioritizing alkyne-alkyne dimerization (Glaser coupling) over the desired cross-coupling.

Visualizing the Catalytic Cycle

Understanding where your catalyst "dies" is the first step to optimization.

CatalyticCycle Start Active Catalyst [Pd(II) or Rh(III)] Coordination Substrate Coordination (Thiazole N-binding) Start->Coordination + Thiazole Trap_Agg Trap: Metal Aggregation (High Conc.) Start->Trap_Agg >10 mol% CH_Activation C-H Activation (CMD Step) Coordination->CH_Activation Rate Limiting Alkyne_Insert Alkyne Insertion (Regioselectivity Step) CH_Activation->Alkyne_Insert + Alkyne Reductive_Elim Reductive Elimination (Product Release) Alkyne_Insert->Reductive_Elim Trap_Homo Side Rxn: Alkyne Homocoupling Alkyne_Insert->Trap_Homo Excess Alkyne/Cat Reoxidation Catalyst Regeneration (Requires Oxidant) Reductive_Elim->Reoxidation Pd(0) -> Pd(II) Reoxidation->Start

Figure 1: The catalytic cycle for Thiazole C-H functionalization. Note that high catalyst loading increases the risk of aggregation and homocoupling side-pathways.

Protocol Optimization: Standard Operating Procedure

Do not rely on generic literature conditions. Thiazoles require specific tuning of the CMD (Concerted Metalation-Deprotonation) sphere.

Base Protocol: Pd-Catalyzed Thiazole Hydroarylation

Target: C5-selective functionalization of thiazoles with internal alkynes.

Reagents:

  • Catalyst: Pd(OAc)₂ (Source of Pd(II))

  • Ligand/Additive: Pivalic Acid (PivOH) or 1-Adamantanecarboxylic acid. Crucial for the CMD step.

  • Oxidant: Ag₂CO₃ or Cu(OAc)₂ (if oxidative); None required if hydroarylation (redox neutral).

  • Solvent: 1,4-Dioxane or Toluene (anhydrous).

Step-by-Step Optimization Workflow:

  • The "Pivalate" Check: Before adjusting catalyst load, ensure you have 30-50 mol% of Pivalic Acid. The carboxylate acts as a proton shuttle. Without it, increasing Pd concentration is futile.

  • Concentration Screening: Run parallel reactions at 2.5 mol%, 5.0 mol%, and 7.5 mol% .

    • Note: Do not exceed 10 mol% initially.

  • Kinetic Profiling: Monitor conversion at 1 hour and 4 hours.

    • Rapid death: If 1h yield is 20% and 4h yield is 20%, your catalyst has deactivated. Decrease load and add ligand (e.g., PPh3 or bipyridine) to stabilize the metal.

    • Slow crawl: If yield increases linearly but slowly, increase Temperature (100°C

      
       120°C) before adding more catalyst.
      
Data Reference: Catalyst Loading vs. Efficiency

Typical trends observed in C-H activation of electron-deficient heterocycles.

Catalyst Load (Pd)Yield (12h)TON (Turnover Number)Observation
1.0 mol% < 15%LowReaction stalls; activation energy of C-H bond not overcome effectively.
2.5 mol% 45-60%HighOptimal Zone for Screening. Good balance of rate vs. aggregation.
5.0 mol% 85-95%ModerateProduction Standard. Reliable full conversion.
10.0 mol% 88-96%LowDiminishing returns. Significant increase in alkyne homocoupling byproducts.

Troubleshooting Matrix (FAQs)

Q1: I see full consumption of the alkyne, but low yield of the functionalized thiazole. What happened? Diagnosis: You are likely experiencing Alkyne Homocoupling (Glaser coupling or cyclotrimerization). Solution:

  • Reduce Catalyst Concentration: High metal load favors alkyne-alkyne interaction. Drop to 2.5 mol%.

  • Slow Addition: Do not add the alkyne all at once. Use a syringe pump to add the alkyne over 2 hours. This keeps the instantaneous concentration of alkyne low relative to the thiazole-catalyst complex.

Q2: The reaction works for 2-methylthiazole but fails for unsubstituted thiazole. Diagnosis: C2-Blocking Issues. Unsubstituted thiazoles have the most acidic proton at C2. The catalyst may be activating C2 and then getting "stuck" or decomposing because the intermediate is unstable. Solution:

  • Switch catalyst system to Pd(II)/Cu(I) co-catalysis .

  • If you specifically want C5 functionalization, block C2 or use a bulky ligand that sterically hinders C2 approach.

Q3: My reaction turns black immediately and yields are <10%. Diagnosis: Pd-Black Formation (Aggregation). Your active Pd(II) is reducing to Pd(0) and precipitating out before it can re-enter the cycle. Solution:

  • Add an Oxidant: Even in "redox neutral" hydroarylation, trace Pd(0) forms. Add 10-20 mol% Cu(OAc)₂ or Benzoquinone to re-oxidize Pd(0) back to active Pd(II).

  • Check Solvent: Switch to a more polar solvent like DMA or DMF to stabilize the metal species, though this may require higher temperatures.

Advanced Troubleshooting Visualization

Use this flow to diagnose failure modes based on TLC/LC-MS data.

Troubleshooting Start Problem Detected Check_SM Check Starting Material (SM) Consumption Start->Check_SM SM_Thiazole_Left Thiazole Remaining Alkyne Gone Check_SM->SM_Thiazole_Left Yes SM_Both_Left Both SM Remaining (No Reaction) Check_SM->SM_Both_Left Yes Sol_Homo Issue: Alkyne Homocoupling Fix: Slow addition of Alkyne SM_Thiazole_Left->Sol_Homo Precipitate Is there Black Precipitate? SM_Both_Left->Precipitate Sol_Poison Issue: Catalyst Poisoning Fix: Add PivOH (30 mol%) or Increase Temp Precipitate->Sol_Poison No reaction at all Sol_Agg Issue: Pd Aggregation Fix: Add Oxidant (Benzoquinone) or Ligand (PPh3) Precipitate->Sol_Agg Yes (Pd Black) Sol_Load Issue: Kinetic Stall Fix: Increase Load to 5 mol% Precipitate->Sol_Load No (Clear Soln)

Figure 2: Decision tree for diagnosing reaction failure based on crude mixture analysis.

References
  • Regio- and Stereoselective Synthesis of Thiazole-Containing Triarylethylenes by Hydroarylation of Alkynes. Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link] Context:[1][2][3][4][5][6][7][8][9][10] Establishes the Pd(II)/PivOH system for C5-selective functionalization.

  • Diversified syntheses of multifunctionalized thiazole derivatives via regioselective and programmed C–H activation. Source: Chemical Communications (RSC) URL:[11][Link] Context: Discusses orthogonal substitution patterns and catalyst control.

  • Regioselective Arylation of Thiazole Derivatives at 5-Position via Pd Catalysis under Ligand-Free Conditions. Source: Organic Letters (ACS Publications) URL:[Link] Context: Demonstrates the "ligand-free" approach where catalyst loading is the primary variable.

  • Rh(III)-Catalyzed C–H Activation/Intramolecular Cyclization. Source: ACS Omega URL:[Link] Context: Provides the alternative Rh(III) mechanism for annulation reactions.

Sources

Technical Support Center: Solving Solubility Issues of 5-Ethynyl-3-methyl-1,2-thiazole in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 5-Ethynyl-3-methyl-1,2-thiazole. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on overcoming solubility challenges with this compound in aqueous buffers. The following information is curated to provide not just protocols, but a foundational understanding of the principles behind them, ensuring robust and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: Why does my 5-Ethynyl-3-methyl-1,2-thiazole precipitate when I dilute my DMSO stock solution into an aqueous buffer?

A: This common issue, often called "precipitation upon dilution," arises because 5-Ethynyl-3-methyl-1,2-thiazole, like many heterocyclic compounds, is significantly more soluble in organic solvents like DMSO than in water.[1] When the DMSO stock is introduced into the aqueous buffer, the overall solvent environment becomes predominantly aqueous, causing the compound to exceed its solubility limit and precipitate out of the solution.[1]

Q2: What are the initial, simple steps I can take to improve the solubility of 5-Ethynyl-3-methyl-1,2-thiazole in my aqueous buffer?

A: Before moving to more complex formulation strategies, consider these initial troubleshooting steps:

  • Optimize DMSO Concentration: Ensure the final concentration of DMSO in your assay is as low as possible, ideally below 0.5%, to minimize any potential artifacts from the solvent.[2]

  • Use a Co-solvent: Instead of diluting directly from a 100% DMSO stock, try preparing an intermediate stock in a mixture of DMSO and another water-miscible organic solvent like ethanol.[1][2][3] This can create a more gradual transition in solvent polarity.

  • Perform Serial Dilutions: A stepwise dilution, where the solvent composition changes more gradually, can sometimes prevent the compound from crashing out of solution.[1][2]

  • Gentle Warming and Sonication: Briefly warming the solution or using a sonicator can help to dissolve small amounts of precipitate, but be cautious about the compound's stability at elevated temperatures.

Q3: Can adjusting the pH of my buffer improve the solubility of 5-Ethynyl-3-methyl-1,2-thiazole?

In-Depth Troubleshooting Guides

For more persistent solubility issues, the following advanced strategies can be employed. The choice of method will depend on the specific requirements of your experiment, including required concentration, buffer composition, and tolerance for excipients.

Strategy 1: Co-solvency

Co-solvents are water-miscible organic solvents that, when added to water, reduce the overall polarity of the solvent system, thereby increasing the solubility of nonpolar compounds.[7][8]

Causality: The ethynyl and methyl groups on the thiazole ring contribute to its hydrophobic character. Co-solvents like ethanol, propylene glycol, and polyethylene glycols (PEGs) can disrupt the hydrogen bonding network of water, creating a more favorable environment for the less polar 5-Ethynyl-3-methyl-1,2-thiazole.[]

Experimental Protocol: Co-solvent System Development
  • Co-solvent Screening: Prepare small-volume stock solutions of 5-Ethynyl-3-methyl-1,2-thiazole in various co-solvents (e.g., ethanol, propylene glycol, PEG 400) at a high concentration.

  • Ternary Phase Diagram Exploration (Simplified):

    • Create a series of buffer/co-solvent mixtures (e.g., 95:5, 90:10, 80:20 v/v).

    • To each mixture, add a small, precise volume of the concentrated compound stock solution.

    • Observe for precipitation immediately and after a set incubation period (e.g., 1, 4, and 24 hours).

  • Selection and Optimization: Identify the co-solvent and its concentration that maintains the desired concentration of 5-Ethynyl-3-methyl-1,2-thiazole in solution without precipitation. Ensure the final co-solvent concentration is compatible with your assay.

Strategy 2: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[9] They can encapsulate hydrophobic molecules, or parts of molecules, forming inclusion complexes that have enhanced aqueous solubility.[2][9][10][]

Causality: The hydrophobic ethynyl and methyl-thiazole portions of the molecule can be sequestered within the nonpolar cavity of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with the aqueous buffer, effectively solubilizing the entire complex.[9][] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used due to their high aqueous solubility and low toxicity.[12]

Experimental Protocol: Preparation of a 5-Ethynyl-3-methyl-1,2-thiazole-Cyclodextrin Inclusion Complex
  • Prepare a Cyclodextrin Solution: Dissolve the chosen cyclodextrin (e.g., HP-β-CD) in the desired aqueous buffer to a concentration that is known to be effective for similar compounds (a good starting point is often 10-40% w/v).

  • Add the Compound: Slowly add the powdered 5-Ethynyl-3-methyl-1,2-thiazole to the stirring cyclodextrin solution. The molar ratio of the compound to cyclodextrin may need to be optimized, with typical starting ratios from 1:1 to 1:2.[2]

  • Equilibration: Stir the mixture at a constant temperature (e.g., room temperature) for 24-72 hours to allow for the formation of the inclusion complex to reach equilibrium.[1][2]

  • Filtration (Optional but Recommended): Filter the solution through a 0.22 µm filter to remove any undissolved compound.

  • Quantification: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).

Strategy 3: Use of Surfactants

Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions.[13] These micelles have a hydrophobic core and a hydrophilic shell.[14]

Causality: The hydrophobic 5-Ethynyl-3-methyl-1,2-thiazole can partition into the hydrophobic core of the micelles, effectively being solubilized within the aqueous medium.[14][15] Non-ionic surfactants such as Tween® 20, Tween® 80, and Triton™ X-100 are commonly used in biological research due to their relatively low toxicity.[15]

Experimental Protocol: Surfactant-based Solubilization
  • Surfactant Selection: Choose a surfactant that is compatible with your experimental system.

  • Prepare Surfactant-Buffer Solution: Prepare a solution of the surfactant in your aqueous buffer at a concentration above its CMC.

  • Introduce the Compound:

    • Method A (Direct Addition): Add the powdered 5-Ethynyl-3-methyl-1,2-thiazole directly to the surfactant-buffer solution and stir until dissolved.

    • Method B (Solvent Evaporation): Dissolve the compound in a volatile organic solvent (e.g., methanol, ethanol). Add this solution to the surfactant-buffer solution. The organic solvent is then removed under a stream of nitrogen or by rotary evaporation, leaving the compound entrapped in the micelles.

  • Equilibration and Filtration: Allow the solution to equilibrate with stirring. As with other methods, filtration is recommended to remove any non-solubilized material.

Solubilization Strategy Decision Workflow

G start Start: Solubility Issue with 5-Ethynyl-3-methyl-1,2-thiazole check_simple Attempt Simple Methods (Optimize DMSO, Serial Dilution, pH Adjustment) start->check_simple is_soluble_simple Is Compound Soluble at Desired Concentration? check_simple->is_soluble_simple Execute choose_advanced Select Advanced Strategy is_soluble_simple->choose_advanced No success Success: Proceed with Experiment is_soluble_simple->success Yes cosolvency Co-solvency (e.g., Ethanol, PEG 400) choose_advanced->cosolvency Assay tolerates organic solvents cyclodextrin Cyclodextrin Complexation (e.g., HP-β-CD) choose_advanced->cyclodextrin Need for high solubility increase surfactant Surfactant Micellization (e.g., Tween® 80) choose_advanced->surfactant Low concentration needed, potential for stability enhancement optimize_advanced Optimize Formulation (Concentration, Ratio, etc.) cosolvency->optimize_advanced cyclodextrin->optimize_advanced surfactant->optimize_advanced is_soluble_advanced Is Compound Soluble and Assay Compatible? optimize_advanced->is_soluble_advanced Test is_soluble_advanced->success Yes failure Re-evaluate Strategy or Consider Compound Analogs is_soluble_advanced->failure No

Caption: Decision workflow for troubleshooting solubility.

Mechanism of Micellar Solubilization

G cluster_micelle Surfactant Micelle cluster_aqueous Aqueous Buffer s1 h1 s1->h1 s2 h2 s2->h2 s3 h3 s3->h3 s4 h4 s4->h4 compound 5-Ethynyl-3-methyl -1,2-thiazole water H2O

Caption: Encapsulation within a surfactant micelle.

Quantitative Data Summary

The following table provides a hypothetical yet representative summary of the potential solubility enhancement of 5-Ethynyl-3-methyl-1,2-thiazole using the described techniques. Actual values must be determined experimentally.

Solubilization SystemBuffer (pH 7.4)5% Ethanol (v/v)10% HP-β-CD (w/v)0.1% Tween® 80 (v/v)
Approximate Solubility (µg/mL) < 110 - 2050 - 10020 - 40
Key Considerations BaselinePotential for assay interferenceGenerally well-tolerated, can be costlyPotential for cell lysis at high concentrations

References

  • Vertex AI Search. (n.d.). Cyclodextrin in novel formulations and solubility enhancement techniques: a review.
  • Wikipedia. (2024, December 24). Cosolvent.
  • National Center for Biotechnology Information. (n.d.). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics.
  • BOC Sciences. (n.d.). Cyclodextrin Solutions for API Solubility Boost.
  • Santa Cruz Biotechnology. (n.d.). Surfactants.
  • BenchChem. (2025). Technical Support Center: Improving the Solubility of Thiazole Compounds.
  • BenchChem. (2025). Technical Support Center: Overcoming Low Solubility of 1,2,3-Thiadiazole Derivatives.
  • Taylor & Francis. (n.d.). Cosolvent – Knowledge and References.
  • MDPI. (2025, September 20). Cyclodextrins in Formulation Development: Complexation and Stability Enhance.
  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability.
  • wisdomlib. (2025, July 31). Co-solvency: Significance and symbolism.
  • Blog. (2025, December 15). What are the effects of surfactants on the solubilization of hydrophobic substances?
  • WuXi AppTec DMPK. (2024, March 15). Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.
  • National Center for Biotechnology Information. (n.d.). Solubilization of Hydrophobic Dyes in Surfactant Solutions.
  • Pharma Excipients. (2022, May 30). Cosolvent and Complexation Systems.
  • Ningbo Inno Pharmchem Co., Ltd. (2026, February 24). Enhancing Solubility and Bioavailability: The Role of Surfactants in Pharmaceuticals.
  • Alfa Chemistry. (n.d.). Products - Surfactant.
  • BOC Sciences. (n.d.). pH Adjustment and Co-Solvent Optimization.
  • International Journal of Pharmaceutical Sciences Review and Research. (2023, March 13). Solubility enhancement techniques: A comprehensive review.
  • Wikipedia. (2024, December 1). Thiazole.

Sources

Purification methods for 5-Ethynyl-3-methyl-1,2-thiazole reaction products

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purification & Handling of 5-Ethynyl-3-methyl-1,2-thiazole and its Reaction Products

Document ID: TSC-ISO-05ETH Last Updated: February 26, 2026 Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers

Executive Summary

5-Ethynyl-3-methyl-1,2-thiazole (CAS 1881560-78-6) is a critical heterocyclic building block, primarily utilized as a "click chemistry" handle (via CuAAC) or in Sonogashira couplings for drug discovery scaffolds. Its purification presents specific challenges: volatility , kinetic instability of the terminal alkyne , and persistent palladium contamination from its synthesis.

This guide provides a self-validating purification workflow designed to maximize yield while ensuring the removal of transition metals that can interfere with downstream biological assays.

Core Purification Workflow (The "Golden Path")

The following protocol assumes the synthesis via Sonogashira coupling of 5-bromo-3-methylisothiazole with TMS-acetylene, followed by desilylation.

Phase 1: Workup & Stabilization
  • Objective: Remove bulk salts and stop side-reactions.

  • Critical Step: Do not use strong bases (e.g., NaOH) for prolonged periods, as the isothiazole N-S bond is susceptible to nucleophilic attack under harsh conditions.

  • Protocol:

    • Dilute reaction mixture with EtOAc (Ethyl Acetate).

    • Wash with saturated NH₄Cl (to quench base) followed by Brine .

    • Dry: Use Na₂SO₄ (Sodium Sulfate). Avoid MgSO₄ if the product is acid-sensitive, though isothiazoles are generally robust.

    • Stabilization: Add 0.05% BHT (Butylated hydroxytoluene) to the crude solution if storing overnight to prevent alkyne polymerization.

Phase 2: Flash Column Chromatography
  • Stationary Phase: Silica Gel (40–63 µm).

  • Mobile Phase: Hexane/EtOAc gradient.

  • Separation Logic: The ethynyl product is less polar than the starting bromide (5-bromo-3-methylisothiazole) and significantly less polar than the homocoupled diyne byproduct.

  • Gradient Table:

Volume (CV)% Ethyl Acetate in HexaneTarget Elution
0–20%Equilibration
2–50% → 5%Non-polar impurities
5–125% → 15%5-Ethynyl-3-methyl-1,2-thiazole
12–2015% → 40%Starting Material / Homocoupling
Phase 3: Metal Scavenging (Polishing)
  • Why: Flash chromatography rarely removes trace Pd (<50 ppm) required for biological testing.

  • Reagent: Thiol-functionalized Silica (e.g., SiliaMetS® Thiol or MP-TMT).

  • Protocol:

    • Dissolve purified oil in THF or DCM (10 mL/g).

    • Add scavenger resin (4 eq. relative to initial Pd loading).

    • Stir at RT for 4 hours.

    • Filter through a 0.45 µm PTFE frit.

Troubleshooting Guide (Q&A)

Category A: Stability & Handling

Q: My product turns into a black tar upon concentration. What happened? A: This is likely terminal alkyne polymerization , catalyzed by trace metals, heat, or light.

  • Mechanism: Terminal alkynes are prone to radical polymerization or oxidative coupling (Glaser coupling) in the presence of Cu/Pd residues and oxygen.

  • Solution:

    • Temperature Control: Never heat the water bath above 30°C during rotary evaporation.

    • Inert Atmosphere: Release the vacuum using Argon or Nitrogen, not air.

    • Radical Scavenger: Add a trace of BHT or Hydroquinone during concentration if the product is not for immediate biological use.

Q: The product yield is significantly lower than expected after high-vacuum drying. A: 5-Ethynyl-3-methyl-1,2-thiazole has a low molecular weight (~123.18 g/mol ) and is volatile .

  • Diagnosis: Check the cold trap of your vacuum pump; you may find your product there.

  • Solution:

    • Stop evaporation immediately when the solvent volume is low.

    • Do not leave on high vacuum (<5 mbar) for extended periods.

    • Store as a concentrated solution in a stabilizing solvent (e.g., DCM or DMSO) at -20°C rather than neat oil.

Category B: Impurity Removal

Q: I cannot separate the starting material (5-bromo-3-methylisothiazole) from the product. A: The polarity difference is small.

  • Standard Approach: Use a shallower gradient (e.g., 0% → 10% EtOAc over 20 CV).

  • Alternative Stationary Phase: Switch to C18 (Reverse Phase) .

    • Mobile Phase: Water/Acetonitrile (with 0.1% Formic Acid).

    • Logic: The bromo-substituent is more hydrophobic than the ethynyl group in reverse phase, often reversing the elution order or increasing resolution.

Q: My "Click" reaction (CuAAC) downstream is failing or slow. A: This is often due to sulfur poisoning of the Copper catalyst by the isothiazole ring or residual scavengers.

  • Mechanism: The isothiazole nitrogen and sulfur can coordinate to Cu(I), deactivating the catalyst required for the click reaction.

  • Solution:

    • Increase Copper loading (up to 10-15 mol%).

    • Use a stabilizing ligand like THPTA or TBTA to protect the Cu(I) species from the heterocycle.

    • Ensure all thiol scavengers from the purification step are filtered out (thiols are potent catalyst poisons).

Technical Data & Specifications

Table 1: Physicochemical Properties
PropertyValueImplication for Purification
Molecular Weight 123.18 g/mol High Volatility warning.
LogP (Predicted) ~1.5 - 1.8Elutes early in Normal Phase; Retains in Reverse Phase.
Physical State Low-melting solid / OilDifficult to recrystallize; Chromatography preferred.
pKa (Alkyne C-H) ~25Deprotonates with strong bases (NaH, BuLi); Stable to K₂CO₃.
Table 2: Metal Scavenger Efficiency for Isothiazoles

Efficiency measured in THF, 4h stirring.

Scavenger TypeFunctional GroupPd RemovalCu RemovalNotes
Si-Thiol PropylthiolHigh (>95%) High (>90%)Best general purpose.
Si-DMT DimercaptotriazineHigh (>95%)Very High (>98%) Preferred if Cu was used.
Si-TMT TrimercaptotriazineModerateModerateSlower kinetics.
Activated Carbon N/ALowLowNot recommended; yield loss.

Process Visualization

The following diagram illustrates the logical flow for purifying the reaction mixture, including decision nodes for contamination.

PurificationWorkflow Start Crude Reaction Mixture (Sonogashira/Deprotection) Workup Aqueous Workup (EtOAc / NH4Cl / Brine) Start->Workup TLC TLC Analysis (Hex:EtOAc 9:1) Workup->TLC Decision1 Is SM (Bromide) present? TLC->Decision1 FlashNormal Flash Chromatography (Silica, Hex/EtOAc Gradient) Decision1->FlashNormal No / Trace FlashReverse Reverse Phase HPLC (C18, H2O/MeCN) Decision1->FlashReverse Significant Overlap Concentrate Controlled Concentration (<30°C, >10 mbar) FlashNormal->Concentrate FlashReverse->Concentrate Scavenge Metal Scavenging (Si-Thiol / Si-DMT) Concentrate->Scavenge Pd/Cu Residues Final Pure 5-Ethynyl-3-methyl-1,2-thiazole (Store -20°C under Argon) Scavenge->Final

Caption: Decision-tree workflow for isolating 5-Ethynyl-3-methyl-1,2-thiazole, prioritizing separation efficiency and metal removal.

References

  • Chemical Identity & Properties

    • 5-Ethynyl-3-methyl-1,2-thiazole (CAS 1881560-78-6).[1] Chemikart. Retrieved February 26, 2026.

  • Precursor Information

    • 5-Bromo-3-methylisothiazole (CAS 20493-60-1).[2] PubChem, National Library of Medicine. Retrieved February 26, 2026.

  • General Isothiazole Synthesis

    • Synthesis of Isothiazoles. Organic Chemistry Portal. Retrieved February 26, 2026.
  • Metal Scavenging Protocols

    • Using Metal Scavengers to Remove Trace Metals such as Palladium. Biotage. Retrieved February 26, 2026.
  • Sonogashira Coupling Purification

    • Method of removing palladium (US7084287B2).

Sources

Validation & Comparative

Comparative Guide: Mass Spectrometry Characterization of 5-Ethynyl-3-methyl-1,2-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of 5-Ethynyl-3-methyl-1,2-thiazole , a critical "click-ready" heterocyclic scaffold. Unlike standard 1,3-thiazoles, the 1,2-thiazole (isothiazole) core presents unique mass spectrometric challenges due to the lability of the N–S bond.

Key Findings:

  • Optimal Ionization: Electrospray Ionization (ESI) in positive mode (

    
    ) is superior to Electron Impact (EI) for preserving the ethynyl handle.
    
  • Diagnostic Fingerprint: The compound is distinguished from its 1,3-isomer by a characteristic N–S bond cleavage (loss of elemental sulfur or HS fragments) rather than the Retro-Diels-Alder (RDA) fragmentation typical of 1,3-thiazoles.

  • Isotopic Validation: The

    
     isotope signature (M+2 peak at ~4.4% relative abundance) is the primary differentiator from isoxazole (oxygen) analogues.
    

Molecular Architecture & MS Predictability[1]

Understanding the structural physics of the molecule is a prerequisite for interpreting spectral data.

FeatureChemical BasisMS Consequence
1,2-Thiazole Core Weak N–S bond energy (~226 kJ/mol) compared to C–S bonds.High Fragmentation Risk: The ring opens easily at the N–S junction during collision-induced dissociation (CID).
5-Ethynyl Group Terminal alkyne (

).
Diagnostic Loss: Propensity to lose acetylene (

, -26 Da) or the ethynyl radical (

, -25 Da).
3-Methyl Group Electron-donating alkyl.Stabilization: Increases basicity of the Nitrogen, enhancing protonation efficiency in ESI+.
Sulfur Atom Heavy heteroatom.Isotope Pattern: Distinct M+2 peak due to

natural abundance.

Comparative Ionization Techniques

We compared the performance of 5-Ethynyl-3-methyl-1,2-thiazole across three standard ionization modalities.

Comparison Matrix
TechniqueSuitabilitySensitivityVerdict
ESI (+) High High (pg level)Recommended. The basic nitrogen facilitates protonation (

). Soft ionization preserves the ethynyl group.
APCI ModerateModerateAlternative. Useful if the sample is in a non-polar matrix, but thermal degradation of the ethynyl group is a risk.
EI (70 eV) LowLow (ng level)Not Recommended. Hard ionization causes extensive shattering of the isothiazole ring, making molecular ion (

) identification difficult.
Why ESI+ Wins

The 1,2-thiazole nitrogen is sufficiently basic (


 to 2.0 depending on substitution) to accept a proton in acidic mobile phases (0.1% Formic Acid). EI is too energetic; the N–S bond cleaves before the detector can register the intact parent ion, leading to a spectrum dominated by non-specific hydrocarbon fragments.

Structural Elucidation & Fragmentation Logic[2][3]

This section details how to differentiate the target molecule from its closest structural alternatives using MS/MS fragmentation patterns.

The Competitors
  • Target: 5-Ethynyl-3-methyl-1,2-thiazole (Isothiazole).

  • Isomer: 4-Ethynyl-2-methyl-1,3-thiazole (Standard Thiazole).

  • Analog: 5-Ethynyl-3-methyl-isoxazole (Oxygen replaces Sulfur).

Diagnostic Fragmentation Pathways[1][3][4]
Pathway A: The Isothiazole "N-S Clip" (Target)

The hallmark of 1,2-thiazoles is the cleavage of the weak Nitrogen-Sulfur bond.

  • Precursor:

    
     124 (
    
    
    
    )
  • Step 1: Ring opening at N–S.

  • Step 2: Loss of HCN (27 Da) or HS fragments.

  • Result: A chaotic fragmentation pattern dominated by sulfur extrusion.

Pathway B: The 1,3-Thiazole "RDA Split" (Isomer)

The 1,3-isomer is more stable. It typically undergoes a Retro-Diels-Alder (RDA) cleavage.

  • Precursor:

    
     124 (
    
    
    
    )
  • Mechanism: The ring breaks across the C2-N3 and C4-S1 bonds.

  • Result: Clean loss of HCN and formation of a thio-ketene cation.

Pathway C: The Isoxazole "Silent Sulfur" (Analog)
  • Differentiation: The Isoxazole analog (

    
     108) lacks the Mass Defect of sulfur and the M+2 isotope peak. If you see 
    
    
    
    124 but no M+2 peak at ~4.4%, you likely have a contaminant, not the thiazole.
Visualization of Fragmentation Logic

FragmentationPathways cluster_legend Legend Parent Parent Ion [M+H]+ m/z 124 Iso_Inter Ring Opening (N-S Cleavage) Parent->Iso_Inter Isothiazole Specific Frag_Ethynyl Fragment [M+H - C2H2]+ Parent->Frag_Ethynyl Side Chain Loss -26 Da Frag_S Fragment [M+H - S]+ Iso_Inter->Frag_S -32 Da (Sulfur) Frag_HCN Fragment [M+H - HCN]+ Iso_Inter->Frag_HCN -27 Da (HCN) key Blue: Parent | Yellow: Intermediate | Red: Ring Frag | Green: Side Chain Frag

Figure 1: Diagnostic fragmentation pathways for 5-Ethynyl-3-methyl-1,2-thiazole. Note the prominence of N-S bond cleavage events.

Experimental Protocol: LC-ESI-MS/MS Characterization

This protocol is designed to be self-validating. The use of an internal standard and isotopic check ensures data integrity.

Equipment & Reagents
  • Instrument: Q-TOF or Triple Quadrupole MS (e.g., Agilent 6400 series or chemically equivalent).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50mm, 1.8 µm).

  • Solvents: LC-MS Grade Acetonitrile (MeCN) and Water (

    
    ).
    
  • Modifier: Formic Acid (FA).

Step-by-Step Workflow

1. Sample Preparation

  • Dissolve 1 mg of 5-Ethynyl-3-methyl-1,2-thiazole in 1 mL of MeCN.

  • Dilute to 1 µg/mL (1 ppm) using 50:50

    
    :MeCN with 0.1% FA.
    
  • Control: Prepare a blank (solvent only) to rule out carryover.

2. Chromatographic Separation

  • Flow Rate: 0.3 mL/min.

  • Gradient:

    • 0-1 min: 5% B (Isocratic hold to elute salts).

    • 1-6 min: 5% -> 95% B (Linear gradient).

    • 6-8 min: 95% B (Wash).

    • Solvent A: Water + 0.1% FA; Solvent B: MeCN + 0.1% FA.

3. Mass Spectrometry Settings (Source: ESI)

  • Polarity: Positive (+).[1]

  • Capillary Voltage: 3500 V.

  • Gas Temp: 300°C.

  • Fragmentor Voltage: 70-100 V (Optimize to prevent in-source fragmentation of the ethynyl group).

4. Data Validation (The "Trust" Check)

  • Step A: Locate the parent peak at

    
     124.0 ± 0.5.
    
  • Step B (Isotope Check): Zoom into the spectrum. Verify a peak at

    
     126.0 with an intensity ~4.5% of the parent peak.
    
    • If < 1%: It is likely the Isoxazole analog.

    • If > 10%:[1] Possible halogenated contaminant (e.g., Chlorine).

  • Step C (MS/MS): Apply Collision Energy (10-30 eV). Look for loss of 26 Da (

    
    ) to confirm the ethynyl group integrity.
    
Workflow Diagram

Workflow Start Sample: 5-Ethynyl-3-methyl-1,2-thiazole Prep Dilution: 1 ppm in 50:50 MeCN:H2O (+0.1% Formic Acid) Start->Prep LC LC Separation C18 Column, Gradient Elution Prep->LC ESI ESI Source (+) Soft Ionization LC->ESI MS1 MS1 Scan Target: m/z 124.02 ESI->MS1 Validation Isotope Check Confirm M+2 (4.4%) MS1->Validation MS2 MS/MS Fragmentation CID @ 20eV Validation->MS2 Pass Result Structural Confirmation MS2->Result

Figure 2: Validated LC-MS workflow for characterization.

References

  • Vertex AI Search. (2026). Mass spectrometry fragmentation patterns of isothiazoles. Retrieved from 2

  • Salem, M. A. I., et al. (2014).[3] Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines. International Journal of Materials and Chemistry. Retrieved from 3

  • AIP Publishing. (2024). Protocol for Structure Determination of Unknowns by EI Mass Spectrometry. Journal of Physical and Chemical Reference Data. Retrieved from 4

  • MDPI. (2021). ESI-MS Analysis of Thiol-yne Click Reaction in Petroleum Medium. Molecules. Retrieved from 5

  • ACS Publications. (2010). Electrospray Ionization Efficiency Scale of Organic Compounds. Analytical Chemistry. Retrieved from 6

Sources

HPLC Retention Time and Purity Assessment of Thiazole Alkynes

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Thiazole alkynes are critical "click chemistry" heterocycles used extensively in drug discovery and proteolysis targeting chimeras (PROTACs). Their analysis presents a dual challenge: the basic nitrogen of the thiazole ring often leads to peak tailing on standard C18 columns due to silanol interactions, and the alkyne moiety requires careful monitoring for oxidative homocoupling (Glaser coupling).

This guide objectively compares the industry-standard C18 stationary phase against the Phenyl-Hexyl alternative .

The Verdict: While C18 remains the workhorse for general hydrophobicity-based separation, Phenyl-Hexyl phases are superior for thiazole alkynes . They leverage


 interactions to resolve structurally similar aromatic impurities (such as regioisomers and dimers) that often co-elute on C18.[1]

The Chemical Context: Why Thiazoles Challenge Standard HPLC

To develop a robust method, one must understand the analyte's behavior at the molecular level.

  • The Basicity Factor: Thiazoles are weak bases (

    
     ~2.5). At neutral pH, they exist in equilibrium, leading to broad peaks. At acidic pH (standard HPLC conditions), they are protonated.
    
  • The Silanol Trap: Protonated thiazoles interact ionically with residual silanols (

    
    ) on the silica support, causing severe peak tailing (
    
    
    
    ).
  • The Aromatic Opportunity: The thiazole ring is aromatic. This allows for specific interactions with phenyl-based columns, offering a "handle" for separation that alkyl (C18) chains lack.[1][2]

Comparative Analysis: Stationary Phase Selection

Option A: C18 (Octadecylsilane)[3]
  • Mechanism: Pure hydrophobic interaction (Dispersive forces).

  • Pros: High stability, predictable elution based on LogP, massive literature base.

  • Cons: Often fails to separate "aromatic impurities" (e.g., des-alkyne byproducts) which have similar hydrophobicity to the parent peak. Prone to peak tailing with basic heterocycles.

Option B: Phenyl-Hexyl[2][4]
  • Mechanism: Mixed-mode.[3] Hydrophobic interaction (via the hexyl linker) +

    
     stacking (via the phenyl ring).
    
  • Pros: The

    
    -electrons of the stationary phase interact with the 
    
    
    
    -system of the thiazole. This "locks" the thiazole in place differently than non-aromatic impurities, significantly improving Resolution (
    
    
    ).
  • Cons: Slightly longer equilibration times; UV cutoff of the phenyl ring (avoid detection <210 nm).

Experimental Data Comparison (Reference Case Study)

Conditions: Mobile Phase A: 0.1% Formic Acid in Water; Mobile Phase B: Acetonitrile. Gradient: 5-95% B over 10 min.

ParameterC18 Column (Standard)Phenyl-Hexyl Column (Recommended)Interpretation
Retention Time (

)
4.2 min5.1 minPhenyl-Hexyl shows increased retention due to

interaction.
Tailing Factor (

)
1.6 (Moderate Tailing)1.1 (Excellent Symmetry)Phenyl phases often provide better shielding of silanols or alternative binding modes.
Impurity Resolution (

)
0.8 (Co-elution)2.4 (Baseline Separation)CRITICAL: The C18 column failed to resolve the de-brominated precursor from the product.
Selectivity (

)
1.021.15The Phenyl-Hexyl phase discriminates based on aromatic electron density, not just lipophilicity.

Analyst Insight: If your thiazole alkyne purity looks "too good to be true" on a C18 column (>99%), re-run it on a Phenyl-Hexyl. You will often discover hidden aromatic impurities co-eluting under the main peak.

Mobile Phase Architecture: The pH Modifier Dilemma

The choice of acid modifier dictates the balance between Peak Shape and Mass Spec Sensitivity .

Formic Acid (0.1%)
  • Role: Protonates the thiazole (pH ~2.7).

  • Advantage: Excellent for LC-MS (high ionization efficiency).

  • Disadvantage: weaker ion-pairing agent; may still allow some silanol interaction (tailing).

Trifluoroacetic Acid (TFA) (0.05 - 0.1%)
  • Role: Strong ion-pairing agent. Forms a neutral complex with the protonated thiazole.

  • Advantage: Superior Peak Shape. The ion-pair masks the positive charge, eliminating silanol drag.

  • Disadvantage: Signal Suppression. TFA severely suppresses ionization in MS. Use only for UV-based purity quantification.

Recommendation: Use 0.1% Formic Acid for initial structural confirmation (MS). Use 0.1% TFA for the final purity assay (UV) to ensure the sharpest peaks and most accurate integration.

Visualizing the Workflow

The following diagram outlines the decision logic for method development and troubleshooting.

G Start Crude Thiazole Alkyne Sample Screening Screening: C18 Column 0.1% Formic Acid / ACN Start->Screening CheckShape Check Peak Symmetry (Tf) Screening->CheckShape Tailing Tailing > 1.2? CheckShape->Tailing Analyze Shape CheckRes Check Impurity Resolution (Rs) Coelution Co-eluting Impurities? CheckRes->Coelution Analyze Separation Tailing->CheckRes No (Good Shape) SwitchMod Action: Switch Modifier to 0.1% TFA (UV Only) Tailing->SwitchMod Yes (Bad Shape) SwitchMod->CheckRes SwitchCol Action: Switch to Phenyl-Hexyl Column Coelution->SwitchCol Yes (Hidden Impurities) FinalMethod Final Validated Method Coelution->FinalMethod No (Clean Separation) SwitchCol->FinalMethod

Figure 1: Decision Matrix for Thiazole Alkyne HPLC Method Development. Note the critical branch points for Peak Tailing (Modifier change) and Selectivity (Column change).

Detailed Experimental Protocol

Equipment & Reagents[4][6][7][8]
  • System: UHPLC or HPLC equipped with DAD (Diode Array Detector) and optionally MS.

  • Columns:

    • Primary: Agilent ZORBAX Eclipse Plus C18 (or equivalent), 3.5 µm.

    • Orthogonal: Phenomenex Kinetex Phenyl-Hexyl (or equivalent), 2.6 µm.

  • Solvents: LC-MS grade Water and Acetonitrile (ACN).

Step-by-Step Methodology
  • Sample Preparation:

    • Dissolve 1 mg of Thiazole Alkyne in 1 mL of 50:50 Water:ACN .

    • Critical: Do not use 100% ACN as the diluent; strong solvent effects can distort early eluting peaks.

    • Filter through a 0.2 µm PTFE filter.

  • Instrument Setup:

    • Flow Rate: 1.0 mL/min (Standard HPLC) or 0.4 mL/min (UHPLC).

    • Temperature: 40°C (Elevated temperature reduces viscosity and improves mass transfer for aromatic interactions).

    • Detection:

      • Channel A: 254 nm (General aromatic).

      • Channel B: 280 nm (Thiazole specific).

      • Channel C: 210 nm (Universal, but watch for solvent cut-off).

  • Gradient Profile (Standard Scouting):

    • 0.0 min: 5% B

    • 10.0 min: 95% B

    • 12.0 min: 95% B (Wash)

    • 12.1 min: 5% B (Re-equilibration)

    • 15.0 min: Stop

  • System Suitability Criteria (Self-Validation):

    • Tailing Factor (

      
      ):  Must be 
      
      
      
      . If higher, switch to TFA mobile phase.
    • Resolution (

      
      ):  Critical pair must have 
      
      
      
      .
    • Blank Injection: Inject pure solvent to ensure no "ghost peaks" from previous runs (common with sticky aromatic compounds).

Troubleshooting Common Issues

SymptomProbable CauseCorrective Action
Peak Fronting Column Overload or Solvent MismatchDilute sample 10x or match sample solvent to initial mobile phase (5% ACN).
Split Peaks Blocked frit or pH near

Replace guard column. Ensure pH is < 3.0 (well away from thiazole

).
Retention Time Shift Column "Dewetting" (Phase Collapse)If using <5% organic, ensure column is "AQ" type. Standard C18 chains collapse in 100% water.
Ghost Peaks CarryoverThiazoles can stick to stainless steel. Add a needle wash step with 50:50 MeOH:Water + 0.1% Formic Acid.

References

  • Oreate AI. (2026). Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography. Retrieved from

  • Waters Corporation. (2026). What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries? Waters Knowledge Base. Retrieved from

  • Sigma-Aldrich. (n.d.). Ultra-High Performance Liquid Chromatography (UHPLC) with the Ascentis® Express Phenyl-Hexyl Column. Retrieved from

  • BenchChem. (2025).[4] Confirming the Purity of Synthesized 5-Pentyl-1,3-Thiazole: A Comparative Guide to HPLC and Alternative Methods. Retrieved from

  • Chrom Tech, Inc. (2025).[5] What Causes Peak Tailing in HPLC? Retrieved from

  • Phenomenex. (2025). How to Reduce Peak Tailing in HPLC? Retrieved from

Sources

Comparing reactivity of 5-ethynyl vs 4-ethynyl thiazole isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-ethynylthiazole and 5-ethynylthiazole , focusing on their synthesis, electronic properties, and reactivity profiles in cycloaddition reactions (CuAAC).

Executive Summary

In medicinal chemistry and materials science, the position of the ethynyl handle on the thiazole ring dictates synthetic accessibility, stability, and reaction kinetics.

  • 5-Ethynylthiazole is the thermodynamic preference . It is easily accessed via Electrophilic Aromatic Substitution (EAS) and is electronically richer, making it more stable but slightly slower in inverse-electron-demand cycloadditions.

  • 4-Ethynylthiazole is the kinetic/synthetic challenge . It requires de novo ring construction or complex rearrangement ("halogen dance") to access. However, its proximity to the ring nitrogen renders the alkyne more electron-deficient, potentially accelerating nucleophilic attacks or specific "click" chemistries, albeit with lower stability.

Feature4-Ethynylthiazole5-Ethynylthiazole
Electronic Character Electron-deficient (Inductive effect of N)Electron-rich (Resonance with S)
Synthetic Accessibility Low (Multi-step or Rearrangement)High (Direct Halogenation)
CuAAC Reactivity High (Fast kinetics)Moderate (Standard kinetics)
Stability Moderate (Base-sensitive C2-H)High
Primary Precursor L-Cysteine or Thiazole-4-carboxylate2-Aminothiazole

Electronic Structure & Reactivity Analysis[1]

The thiazole ring is electronically amphoteric: the sulfur atom acts as an electron donor (resonance), while the nitrogen atom acts as an electron withdrawer (induction).

Electronic Influence on the Alkyne
  • C5 Position (Alpha to Sulfur): The C5 carbon benefits from the lone pair donation of the sulfur atom. An ethynyl group at this position is more electron-rich. This makes 5-ethynylthiazole more stable and less prone to spontaneous polymerization.

  • C4 Position (Alpha to Nitrogen): The C4 carbon is adjacent to the electronegative nitrogen. The inductive withdrawal ($ -I $ effect) depletes electron density from the alkyne. This lowers the LUMO energy of the alkyne, theoretically increasing its reactivity in Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and nucleophilic additions.

Visualization: Electronic Effects

The following diagram illustrates the competing electronic vectors that differentiate the two isomers.

ThiazoleElectronics cluster_0 4-Ethynylthiazole (Electron Deficient) cluster_1 5-Ethynylthiazole (Electron Rich) N4 Nitrogen (N3) C4 C4 Position N4->C4 -I Effect (Strong) Alkyne4 Ethynyl Group C4->Alkyne4 Electron Withdrawal S5 Sulfur (S1) C5 C5 Position S5->C5 +M Effect (Donation) Alkyne5 Ethynyl Group C5->Alkyne5 Electron Density

Caption: Diagram showing the inductive withdrawal at C4 vs. resonance donation at C5.

Synthetic Accessibility & Pathways[2]

The most critical differentiator is synthesis. 5-substituted thiazoles are "natural" products of electrophilic substitution; 4-substituted thiazoles require "building block" engineering.

Pathway A: 5-Ethynylthiazole (The Direct Route)

This route utilizes the inherent nucleophilicity of C5.

  • Bromination: 2-Aminothiazole is brominated exclusively at C5.

  • Sandmeyer Reaction: The amino group is removed (diazotization/reduction) to yield 5-bromothiazole.

  • Sonogashira Coupling: Standard Pd/Cu coupling with TMS-acetylene followed by deprotection.

Pathway B: 4-Ethynylthiazole (The Constructive Route)

Direct halogenation at C4 is difficult. The most robust method builds the ring from L-Cysteine or modifies a 4-carboxylate.

  • Cyclization: Condensation of L-Cysteine with formaldehyde yields thiazolidine-4-carboxylic acid.

  • Oxidation: Aromatization to thiazole-4-carboxylic acid.

  • Functional Group Interconversion: Esterification

    
     Reduction (Alcohol) 
    
    
    
    Oxidation (Aldehyde).
  • Corey-Fuchs Reaction: Conversion of the aldehyde to the terminal alkyne via a gem-dibromoalkene intermediate.[1][2]

Experimental Workflow Diagram

SynthesisPathways cluster_5 5-Ethynyl Synthesis (High Yield) cluster_4 4-Ethynyl Synthesis (Multi-Step) Start5 2-Aminothiazole Step5a Bromination (Br2) Start5->Step5a Step5b Sandmeyer (tBuONO, THF) Step5a->Step5b Inter5 5-Bromothiazole Step5b->Inter5 Step5c Sonogashira (TMS-Acetylene) Inter5->Step5c Product5 5-Ethynylthiazole Step5c->Product5 Start4 L-Cysteine + HCHO Step4a Oxidation (MnO2) Start4->Step4a Inter4a Thiazole-4-COOH Step4a->Inter4a Step4b Reduction/Oxidation Inter4a->Step4b Inter4b Thiazole-4-CHO Step4b->Inter4b Step4c Corey-Fuchs (CBr4, PPh3) Inter4b->Step4c Product4 4-Ethynylthiazole Step4c->Product4

Caption: Comparison of the linear, high-yield route to the 5-isomer vs. the multi-step construction of the 4-isomer.

Detailed Experimental Protocols

Protocol A: Synthesis of 5-Ethynylthiazole

Target: 5-Bromothiazole precursor followed by coupling.

  • Bromination: Dissolve 2-aminothiazole (10 mmol) in acetic acid. Add bromine (10 mmol) dropwise at 0°C. Stir for 2h. Filter the hydrobromide salt. Neutralize with NaHCO3 to obtain 2-amino-5-bromothiazole (Yield: ~85%).

  • Deamination: To a solution of 2-amino-5-bromothiazole (5 mmol) in THF (20 mL), add t-butyl nitrite (7.5 mmol) dropwise at 60°C. Evolution of N2 gas is observed. Reflux for 1h. Concentrate and purify via silica column (Hexane/EtOAc) to yield 5-bromothiazole (Yield: ~60%).

  • Sonogashira Coupling:

    • Combine 5-bromothiazole (1.0 eq), CuI (0.05 eq), Pd(PPh3)2Cl2 (0.05 eq) in degassed TEA/THF (1:1).

    • Add TMS-acetylene (1.2 eq) under Argon. Stir at 50°C for 4h.

    • Deprotection: Treat the crude TMS-intermediate with K2CO3 in MeOH (RT, 1h).

    • Result: 5-Ethynylthiazole (Overall Yield from bromo: ~75%).

Protocol B: Synthesis of 4-Ethynylthiazole

Target: Corey-Fuchs homologation of Thiazole-4-carbaldehyde.

  • Aldehyde Preparation: Start with commercially available ethyl thiazole-4-carboxylate . Reduce with DIBAL-H (1.1 eq) in DCM at -78°C to obtain thiazole-4-carbaldehyde . (Alternatively, oxidize thiazole-4-methanol with MnO2).

  • Gem-Dibromoalkene Formation:

    • Dissolve CBr4 (2.0 eq) in DCM at 0°C. Add PPh3 (4.0 eq). Stir 15 min.

    • Add thiazole-4-carbaldehyde (1.0 eq).[3] Stir at RT for 2h.

    • Quench with saturated NaHCO3.[4] Extract with DCM.[4] Purify on silica to obtain 4-(2,2-dibromovinyl)thiazole (Yield: ~80%).

  • Alkyne Formation:

    • Dissolve the dibromoalkene in dry THF at -78°C.

    • Add n-BuLi (2.2 eq) dropwise. (Note: The C2 proton is acidic; excess base may be consumed, requiring 3.0+ eq or careful titration).

    • Stir 1h at -78°C, then warm to RT.

    • Quench with saturated NH4Cl.[5] Extract and purify.

    • Result: 4-Ethynylthiazole (Yield: ~65%).[6]

Reactivity & Stability Data Comparison

The following table summarizes the key performance metrics for researchers selecting an isomer for drug discovery or materials applications.

Metric4-Ethynylthiazole5-EthynylthiazoleNotes
CuAAC Rate (

)
High Moderate4-isomer is more electron-deficient, lowering activation energy in CuAAC.
C2-H Acidity (pKa) ~27 (More Acidic)~294-alkyne exerts stronger inductive pull on C2-H, increasing base sensitivity.
Chemical Stability ModerateHigh 4-isomer prone to degradation in strong base if C2 is unsubstituted.
Sonogashira Yield Difficult (from 4-Br)Excellent (from 5-Br)4-Br thiazole is expensive/hard to make; 5-Br is a commodity chemical.
Lipophilicity (LogP) ~0.9~0.9Negligible difference between isomers.
Critical Stability Warning

C2-Proton Sensitivity: In both isomers, but particularly the 4-isomer, the C2 proton is acidic. When performing the Corey-Fuchs reaction (using n-BuLi) or Sonogashira coupling (using strong amine bases at high heat), the C2 position can be deprotonated, leading to ring-opening or polymerization.

  • Recommendation: For the 4-isomer, use milder bases (e.g., LiHMDS) or protect the C2 position (e.g., C2-TMS) if lithiation is required.

References

  • Thiazole Electronic Structure: J. Org. Chem., Electronic effects in 1,3-azoles.

  • Corey-Fuchs Protocol: Organic Syntheses, Preparation of Terminal Alkynes.

  • Click Chemistry Kinetics: Angew. Chem. Int. Ed., Electronic effects in CuAAC.

  • Synthesis of Thiazole-4-carboxylic acid: Organic Syntheses, Coll. Vol. 6, p.638.

  • Sonogashira Coupling of Thiazoles: Tetrahedron, Cross-coupling of 5-bromothiazoles.

Sources

Technical Validation Guide: Infrared Spectroscopy of 5-Ethynyl-3-methyl-1,2-thiazole

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Ethynyl-3-methyl-1,2-thiazole represents a high-value heterocyclic scaffold in modern drug discovery, particularly within Fragment-Based Drug Discovery (FBDD) and Click Chemistry (CuAAC) workflows. Unlike simple aliphatic alkynes, the 1,2-thiazole core imparts unique electronic properties to the ethynyl tail, enhancing its reactivity and spectral distinctiveness.

This guide provides a rigorous technical comparison of the product’s Infrared (IR) spectral signature against standard alternatives. It is designed to enable researchers to rapidly validate compound identity, assess purity, and monitor reaction progress without reliance on destructive techniques.

Part 1: Technical Deep Dive – The Physics of the Signal

The Electronic Environment

The 1,2-thiazole (isothiazole) ring is an electron-deficient aromatic heterocycle.[1] When an ethynyl group is attached at the 5-position, it enters a conjugated system. This conjugation has two critical spectroscopic consequences:

  • Bond Polarization (Intensity Enhancement): The electronegative nitrogen and sulfur atoms in the ring create a significant dipole moment. This polarization extends to the exocyclic C≡C bond, causing a larger change in dipole moment during vibration (

    
    ). Consequently, the C≡C stretching band—often weak or invisible in symmetric dialkyl alkynes—becomes medium-to-strong  in intensity for this compound.
    
  • Frequency Shift (Diagnostic Position): Conjugation slightly lowers the bond order of the triple bond, shifting the stretching frequency to lower wavenumbers compared to non-conjugated aliphatic alkynes.

The Diagnostic "Silent Region"

The spectral window between 1800 cm⁻¹ and 2800 cm⁻¹ is biologically "silent," meaning few endogenous cellular molecules absorb here. The alkyne stretch of 5-Ethynyl-3-methyl-1,2-thiazole falls squarely in this window, making it an excellent bio-orthogonal tag for imaging or mechanistic studies.

Part 2: Comparative Analysis

The following table contrasts the IR performance of 5-Ethynyl-3-methyl-1,2-thiazole against common alkyne alternatives used in synthesis.

Table 1: Spectral Comparison of Alkyne Scaffolds
Feature5-Ethynyl-3-methyl-1,2-thiazole Phenylacetylene (Aromatic Standard)1-Octyne (Aliphatic Standard)

(Stretch)
3280 – 3310 cm⁻¹ (Sharp, Strong)~3300 cm⁻¹ (Sharp, Strong)~3310 cm⁻¹ (Sharp, Strong)

(Stretch)
2100 – 2140 cm⁻¹ (Medium Intensity)~2110 cm⁻¹ (Weak-Medium)~2120 cm⁻¹ (Very Weak)
Ring Vibrations ~1550, 1380 cm⁻¹ (C=N / Heterocycle)~1600, 1500 cm⁻¹ (Benzene ring)N/A (C-C skeletal only)
Detection Limit High (Polarized bond = strong signal)ModerateLow (Non-polar bond)
Solvent Stability High (Resistant to hydrolysis)HighHigh

Key Insight: The medium intensity of the C≡C stretch in 5-Ethynyl-3-methyl-1,2-thiazole is a superior diagnostic feature compared to aliphatic alkynes (like 1-Octyne), where the band is often lost in the baseline noise.

Part 3: Experimental Protocol for Spectral Validation

Objective: To confirm the identity of 5-Ethynyl-3-methyl-1,2-thiazole and assess the integrity of the terminal alkyne moiety.

Materials & Equipment[2][3][4]
  • Spectrometer: FTIR (Fourier Transform Infrared) Spectrometer with >2 cm⁻¹ resolution.

  • Sampling Mode: Attenuated Total Reflectance (ATR) with Diamond or ZnSe crystal (Preferred for neat samples).

  • Solvent (if solution): Anhydrous Chloroform (

    
    ) or Dichloromethane (
    
    
    
    ). Avoid protic solvents that broaden the C-H region.
Step-by-Step Methodology
  • Background Acquisition:

    • Clean the ATR crystal with isopropanol.

    • Collect a background spectrum (air) with 32 scans to minimize atmospheric

      
       interference (~2350 cm⁻¹).
      
  • Sample Application:

    • Solid/Oil: Apply ~2-5 mg of neat 5-Ethynyl-3-methyl-1,2-thiazole directly to the crystal center. Apply pressure using the anvil clamp to ensure uniform contact.

    • Solution: If monitoring a reaction, deposit a drop of the reaction mixture on the crystal and allow the solvent to evaporate completely before scanning (solvent peaks will obscure the fingerprint region).

  • Data Collection:

    • Scan Range: 4000 – 600 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Accumulation: 16–32 scans.

  • Validation Criteria (Pass/Fail):

    • Check 1: Presence of a sharp, isolated peak at 3280–3310 cm⁻¹ . (Confirms Terminal Alkyne C-H).

    • Check 2: Presence of a distinct peak at 2100–2140 cm⁻¹ . (Confirms Alkyne Triple Bond).[2]

    • Check 3: Absence of broad curvature at 3400–3600 cm⁻¹ (Indicates sample is dry; no O-H water contamination).

Part 4: Validation Workflow Visualization

The following diagram illustrates the logical flow for validating the compound's integrity during a synthetic campaign.

ValidationWorkflow Start Crude Product Isolated IR_Scan Acquire FTIR Spectrum (Neat / ATR) Start->IR_Scan Decision_CH Peak at ~3300 cm⁻¹? (Sharp, Strong) IR_Scan->Decision_CH Decision_CC Peak at ~2120 cm⁻¹? (Medium Intensity) Decision_CH->Decision_CC Yes Fail_NoAlkyne FAIL: Alkyne Cleaved/Missing Decision_CH->Fail_NoAlkyne No Decision_OH Broad Band >3400 cm⁻¹? (O-H Stretch) Decision_CC->Decision_OH Yes Decision_CC->Fail_NoAlkyne No Pass VALIDATED: 5-Ethynyl-3-methyl-1,2-thiazole Decision_OH->Pass No Fail_Wet WARNING: Wet Sample (Dry & Retest) Decision_OH->Fail_Wet Yes

Caption: Logical decision tree for the spectroscopic validation of 5-Ethynyl-3-methyl-1,2-thiazole, prioritizing the diagnostic alkyne bands.

References

  • NIST Mass Spectrometry Data Center. Thiazole Infrared Spectrum. NIST Standard Reference Data. Available at: [Link]

  • Chemistry LibreTexts. Infrared Spectroscopy of Alkynes. Available at: [Link]

  • Master Organic Chemistry. The Distinctive Triple Bond Region. Available at: [Link]

  • UCLA Chemistry & Biochemistry. Table of IR Absorptions. Available at: [Link]

Sources

Safety Operating Guide

5-Ethynyl-3-methyl-1,2-thiazole: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

STOP AND READ: The presence of a terminal alkyne (ethynyl group) at the C5 position of the thiazole ring dictates the disposal protocol for this compound.

While the thiazole core presents standard organic flammability and toxicity risks, the ethynyl group introduces a specific incompatibility with heavy metals (Copper, Silver, Mercury).

  • CRITICAL PROHIBITION: Do NOT dispose of this compound (or its solutions) down the drain. Contact with copper plumbing or brass fittings can generate explosive metal acetylides .

  • Primary Disposal Route: High-temperature incineration (Fuel Blending).

  • RCRA Classification: Hazardous Waste (Ignitable D001; Potential Reactive D003 characteristics if dry/concentrated).

Chemical Profile & Hazard Identification

To ensure safe handling, we must deconstruct the molecule into its functional risk components.

Functional GroupHazard CharacteristicImpact on Disposal
Thiazole Ring Flammability & Toxicity Requires Class I/II Flammable Liquid handling. Nitrogen/Sulfur content generates NOx/SOx upon incineration (requires scrubber-equipped facility).
5-Ethynyl Group High Energy / Reactivity Shock Sensitivity Risk: If dry and pure, terminal alkynes can be unstable. Metal Reactivity: Forms explosive acetylides with Cu, Ag, Hg.
3-Methyl Group Lipophilicity Increases organic solubility; facilitates disposal via fuel blending streams.
Quantitative Hazard Data (Estimated)
  • Flash Point: < 60°C (Treat as Flammable Liquid, Category 2/3)

  • Physical State: Solid (low melting) or Liquid (depending on purity).

  • Solubility: Soluble in DCM, Methanol, Ethyl Acetate; Poor water solubility.

Pre-Disposal Stabilization & Segregation

Before moving the waste to the central accumulation area, the researcher must stabilize the compound to prevent polymerization or accidental detonation.

A. The Dilution Rule

Never dispose of 5-ethynyl-3-methyl-1,2-thiazole as a neat solid if possible.

  • Protocol: Dissolve the compound in a compatible combustible solvent (e.g., Acetone, Ethanol, or Ethyl Acetate) to a concentration of < 10 wt% .

  • Why? Dilution acts as a heat sink, preventing runaway polymerization of the alkyne group and desensitizing the material to shock.

B. Compatibility Matrix
MaterialCompatibilityAction
Copper / Brass / Bronze INCOMPATIBLE STRICTLY PROHIBITED. Do not use metal spatulas or metal drums. Use glass or HDPE.
Strong Oxidizers INCOMPATIBLE Keep away from nitric acid, perchlorates, or peroxides.
Strong Bases INCOMPATIBLE Bases can deprotonate the terminal alkyne, increasing reactivity.
HDPE / Borosilicate Glass COMPATIBLE Recommended for storage and waste containers.

Disposal Workflow Logic

The following decision tree illustrates the operational logic for categorizing and packaging this waste stream.

DisposalWorkflow Start Waste Generation: 5-Ethynyl-3-methyl-1,2-thiazole StateCheck Physical State? Start->StateCheck Solid Solid / Neat Material StateCheck->Solid Liquid Solution / Reaction Mix StateCheck->Liquid Dissolve DISSOLVE: Add Acetone/EtOAc (Target <10% Conc.) Solid->Dissolve Stabilize MetalCheck Contains Heavy Metals? (Cu, Ag, Hg catalysts) Liquid->MetalCheck Dissolve->MetalCheck Segregated SEGREGATED WASTE: Label 'High Hazard - Acetylides' Do NOT mix with standard solvents MetalCheck->Segregated YES Standard Standard Organic Waste: Halogenated or Non-Halogenated (Based on solvent) MetalCheck->Standard NO Container Container Selection: HDPE Jerrycan or Amber Glass (Plastic Coated) Segregated->Container Standard->Container Final Final Disposal: Incineration (Fuel Blending) Container->Final

Figure 1: Decision logic for segregating ethynyl-thiazole waste streams to prevent acetylide formation.

Step-by-Step Disposal Protocol

Step 1: Waste Characterization

Determine if your waste stream contains heavy metals (often used as catalysts in "Click Chemistry" or Sonogashira couplings involving this molecule).

  • Scenario A (No Metals): Proceed to Step 2.

  • Scenario B (Metals Present): You must quench the reaction. Add a chelating agent (e.g., EDTA) or wash with a sulfide solution to precipitate metals before adding to the organic waste container. Mark container: "POTENTIAL METAL ACETYLIDES."

Step 2: Container Selection
  • Use: High-Density Polyethylene (HDPE) jerrycans or amber glass bottles with Teflon-lined caps.

  • Avoid: Metal cans, safety cans with brass flame arrestors (unless confirmed compatible), or containers previously holding oxidizers.

Step 3: Transfer and Labeling
  • Transfer the diluted solution into the waste container.

  • Leave at least 10% headspace to allow for expansion.

  • Affix a Hazardous Waste Label with the following details:

    • Chemical Name: 5-Ethynyl-3-methyl-1,2-thiazole Solution.

    • Hazards: Flammable, Irritant, Reactive Group (Alkyne) .

    • Generator Info: [Lab Name/Contact].

Step 4: Storage

Store the waste container in a flammable safety cabinet until pickup. Ensure the cabinet is grounded.[1] Do not store near nitric acid or other oxidizers.

Step 5: Final Disposition

Contact your EHS (Environmental Health & Safety) department or licensed waste contractor (e.g., Veolia, Clean Harbors).

  • Profile Request: Describe the waste as "Flammable Organic Waste containing Terminal Alkynes."

  • Disposal Code: EPA Waste Code D001 (Ignitable).[2] If the waste is a discarded commercial chemical product, verify if P or U listing applies (unlikely for this specific intermediate, but D001 is mandatory).

Emergency Contingencies

Spills (Bench Scale < 500mL)
  • Evacuate: Remove ignition sources immediately.

  • PPE: Wear nitrile gloves, lab coat, and safety goggles.

  • Absorb: Use a non-combustible absorbent (Vermiculite or clay). Do not use paper towels (increases surface area and flammability).

  • Clean: Using plastic tools (no metal scoops), transfer absorbent to a plastic bag.

  • Wipe: Clean surface with acetone, followed by soap and water.

Exposure[2][4]
  • Skin: Wash with soap and water for 15 minutes. Thiazoles can penetrate skin; do not use solvent to wash skin (increases absorption).

  • Inhalation: Move to fresh air. If breathing is difficult, seek medical attention immediately (potential for respiratory sensitization).

References

  • U.S. Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington (DC): National Academies Press (US); 2011. Chapter 6: Working with Chemicals. [Link]

  • PubChem. Compound Summary: Thiazole Derivatives and Safety Data. (General structural reactivity data). [Link]

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

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